3-Pyridinealdoxime
Description
The exact mass of the compound Nicotinaldehyde oxime is 122.048012819 g/mol and the complexity rating of the compound is 103. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66485. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOPFQCLSPTPV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-92-6, 51892-16-1 | |
| Record name | 3-Pyridine-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxaldehyde oxime (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinealdoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(pyridin-3-yl)methylidene]hydroxylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N53V9GSS65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Pyridinealdoxime CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinealdoxime, a member of the pyridine aldoxime family, is a compound of significant interest in medicinal chemistry and toxicology. Its chemical structure, characterized by a pyridine ring and an aldoxime functional group, imparts it with the potential to act as a nucleophilic agent. This property is the basis for its investigation as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and pesticides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1193-92-6 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O | [1][2][3][4] |
| Molecular Weight | 122.12 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 150-153 °C | [5][6] |
| Boiling Point | 233.1 °C at 760 mmHg | [4][6] |
| Density | 1.14 g/cm³ | [4][6] |
| pKa | pKₐ₁: 4.07 (pyridinium ion), pKₐ₂: 10.39 (oxime) | |
| LogP | 0.88970 | [4] |
Solubility:
-
Water: Slightly soluble. For comparison, Pyridine-2-aldoxime methochloride has a solubility of 50 mg/mL in water.[7]
-
Methanol: Soluble. Pyridine-2-aldoxime is reported to be soluble in methanol at 0.1 g/mL.[2][8]
-
Ethanol: Soluble.
-
Dimethyl Sulfoxide (DMSO): Soluble.
Experimental Protocols
Synthesis of this compound
A common and high-yield synthesis of this compound involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.
Materials:
-
3-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Methanol (CH₃OH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.
-
Heat the mixture at reflux for 12 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
To the solid, add saturated sodium bicarbonate solution with stirring until the pH is slightly basic.
-
A white precipitate of this compound will form.
-
Filter the precipitate and wash it with water.
-
Dry the product in vacuo to yield this compound as a white solid.
Analytical Methods
Thin-Layer Chromatography (TLC):
TLC can be employed for routine monitoring of the synthesis reaction and for preliminary purity assessment.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted based on the observed Rƒ value.
-
Visualization: UV light (254 nm) or staining with an appropriate agent such as potassium permanganate.
High-Performance Liquid Chromatography (HPLC):
HPLC is a robust method for the quantitative analysis and purity determination of this compound.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and a polar organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Biological Activity and Signaling Pathway
The primary biological significance of pyridine aldoximes, including this compound, lies in their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.[1]
Mechanism of Action: Cholinesterase Reactivation
Organophosphorus compounds inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site. This covalent modification renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. Pyridine aldoximes act as nucleophiles, attacking the phosphorus atom of the OP-AChE conjugate. This leads to the formation of a phosphorylated oxime and the regeneration of the active enzyme.
Caption: Mechanism of Acetylcholinesterase Reactivation by this compound.
Logical Workflow for Drug Development
The development of this compound or its derivatives as potential antidotes for organophosphate poisoning follows a structured workflow.
Caption: Drug Development Workflow for this compound Derivatives.
Conclusion
This compound is a molecule with significant therapeutic potential, particularly as a scaffold for the development of reactivators of inhibited cholinesterase. Its straightforward synthesis and well-understood mechanism of action make it an attractive candidate for further investigation. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this and related compounds. Future work may focus on optimizing the structure of this compound to enhance its efficacy, pharmacokinetic profile, and ability to cross the blood-brain barrier.
References
- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRIDINE-2-ALDOXIME CAS#: 2110-14-7 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. This compound 98 1193-92-6 [sigmaaldrich.com]
- 6. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]
- 7. Pyridine-2-aldoxime methochloride 51-15-0 [sigmaaldrich.com]
- 8. PYRIDINE-2-ALDOXIME | 2110-14-7 [amp.chemicalbook.com]
Synthesis of 3-Pyridine Aldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-pyridine aldoxime, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.
Core Synthesis Methodology
The primary and most direct route to 3-pyridine aldoxime involves the condensation reaction of 3-pyridinecarboxaldehyde with hydroxylamine. This reaction is a classic example of oxime formation from an aldehyde. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-nitrogen double bond of the oxime.
A common variation of this method utilizes hydroxylamine hydrochloride, which requires the addition of a base to liberate the free hydroxylamine for the reaction to proceed effectively.
An alternative strategy involves the in-situ generation of 3-pyridinecarboxaldehyde from 3-pyridine nitrile, followed by immediate reaction with hydroxylamine to yield the desired aldoxime without isolation of the intermediate aldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data from cited experimental protocols for the synthesis of 3-pyridine aldoxime.
| Parameter | Method 1: From 3-Pyridinecarboxaldehyde | Method 2: From 3-Pyridine Nitrile (in situ) |
| Starting Material | 3-Pyridinecarboxaldehyde | 3-Pyridine Nitrile |
| Reagents | Hydroxylamine Hydrochloride, Sodium Bicarbonate | Molecular Hydrogen, Hydrogenation Catalyst, Hydroxylamine Hydrochloride, Sodium Carbonate |
| Solvent | Methanol | Aqueous Acidic Medium |
| Reaction Time | 12 hours | Not specified for oxime formation step |
| Reaction Temperature | Reflux | 25-35 °C (hydrogenation), 65-70 °C (oxime formation) |
| Yield | 97%[1] | High (exact percentage not specified)[2] |
| Melting Point (°C) | 148-150[1] | 150-151[2] |
Experimental Protocols
Method 1: Synthesis from 3-Pyridinecarboxaldehyde
This protocol details the synthesis of 3-pyridine aldoxime starting from 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride.[1]
Materials:
-
3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)
-
Hydroxylamine hydrochloride (14.6 g, 210 mmol)
-
Methanol (125 ml)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in methanol in a suitable flask.
-
Heat the solution at reflux for 12 hours.
-
After the reaction is complete, concentrate the solution under vacuum to obtain a white solid.
-
To the solid, add saturated sodium bicarbonate solution with stirring until the mixture is slightly basic.
-
A white precipitate of 3-pyridine aldoxime will form.
-
Filter the precipitate, wash it with water, and dry it in vacuo.
Method 2: One-Pot Synthesis from 3-Pyridine Nitrile
This method describes the preparation of 3-pyridine aldoxime via the controlled hydrogenation of 3-pyridine nitrile to 3-pyridinecarboxaldehyde, followed by in-situ conversion to the oxime.[2]
Materials:
-
3-Pyridine Nitrile
-
Molecular Hydrogen (H₂)
-
Palladium or Platinum Dioxide catalyst
-
Aqueous Acidic Medium
-
Hydroxylamine Hydrochloride
-
Saturated Sodium Carbonate solution
Procedure:
-
Subject 3-pyridine nitrile to controlled hydrogenation using an approximately equal molar ratio of molecular hydrogen in an aqueous acid medium.
-
The reaction is carried out in the presence of a palladium or platinum dioxide catalyst at a temperature of 25-35 °C and a pressure of less than about 50 p.s.i.g.
-
After the catalyst is removed by filtration, treat the resulting filtrate containing 3-pyridinecarboxaldehyde directly with hydroxylamine hydrochloride.
-
Add a saturated solution of sodium carbonate to adjust the pH to 5.5.
-
Heat the solution on a steam bath at 65-70 °C for ten minutes.
-
Cool the solution to 10 °C for several hours to allow the 3-pyridine aldoxime crystals to separate out.
-
Recover the crystals by filtration.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for the synthesis of 3-pyridine aldoxime from 3-pyridinecarboxaldehyde.
Caption: In-situ synthesis workflow of 3-pyridine aldoxime from 3-pyridine nitrile.
References
An In-depth Technical Guide to 3-Pyridinealdoxime: Molecular Structure, Properties, and Biological Interactions
This technical guide provides a comprehensive overview of 3-Pyridinealdoxime, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, and a key biological interaction.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₆H₆N₂O[1][2][3] |
| Molecular Weight | 122.12 g/mol [1][3][4] |
| CAS Number | 1193-92-6[1][2][4] |
| Melting Point | 150-153 °C[3][4] |
| Boiling Point | 233.1 °C at 760 mmHg[5] |
| Density | 1.14 g/cm³[5] |
| SMILES String | [H]\C(=N/O)c1cccnc1[4] |
| InChI Key | YBKOPFQCLSPTPV-VMPITWQZSA-N[4] |
| Appearance | White powder[4] |
Molecular Structure
The structure of this compound consists of a pyridine ring substituted at the 3-position with an aldoxime functional group.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 3-Pyridinecarboxaldehyde with hydroxylamine hydrochloride.
Materials:
-
3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)
-
Hydroxylamine hydrochloride (14.6 g, 210 mmol)
-
Methanol (CH₃OH, 125 ml)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Dissolve 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride in methanol.
-
Heat the solution at reflux for 12 hours.
-
Concentrate the solution under vacuum to yield a white solid.
-
Add saturated NaHCO₃ solution to the solid with stirring until the mixture is slightly basic.
-
Filter the resulting white precipitate.
-
Wash the precipitate with water.
-
Dry the final product, this compound, in vacuo.
This protocol typically results in a high yield of the desired product.[2]
Biological Activity: Inhibition of Nutrient Uptake
This compound has been identified as an effective and specific inhibitor of both nicotinic acid (NA) and nicotinamide (ND) uptake in the bacterium Bordetella pertussis, the causative agent of whooping cough.[1][4][5] This inhibitory action occurs without affecting the growth of the bacteria in liquid medium, suggesting a specific interaction with the vitamin uptake pathway.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Inhibition of nicotinic acid and nicotinamide uptake into Bordetella pertussis by structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
An In-depth Technical Guide to 3-Pyridinealdoxime: Core Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Pyridinealdoxime, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines key experimental protocols, and visualizes fundamental chemical processes to facilitate its application in scientific research.
Core Properties of this compound
This compound, also known as nicotinaldehyde oxime, is a white to off-white solid. Its fundamental identifiers and physical properties are summarized below for quick reference.
| Property | Value |
| CAS Number | 1193-92-6[1] |
| Molecular Formula | C₆H₆N₂O[1] |
| Molecular Weight | 122.12 g/mol [1] |
| Melting Point | 150-153 °C[2][3] |
| Boiling Point | 233.1 °C at 760 mmHg[2] |
| Density | 1.14 g/cm³[2] |
| pKa | pK1: 4.07, pK2: 10.39 (at 25 °C) |
| Appearance | White to off-white powder[3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.[1]
Materials:
-
3-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Methanol (CH₃OH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (e.g., 21.4 g, 200 mmol) and hydroxylamine hydrochloride (e.g., 14.6 g, 210 mmol) in methanol (e.g., 125 ml).[1]
-
Heat the solution at reflux for 12 hours.[1]
-
Concentrate the solution under vacuum to obtain a white solid.[1]
-
To this solid, add a saturated NaHCO₃ solution with stirring until the mixture is slightly basic.[1]
-
A white precipitate of this compound will form.[1]
-
Filter the precipitate, wash it with water, and dry it in vacuo to yield the final product.[1]
This procedure typically results in a high yield of this compound (e.g., 97%).[1]
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. While specific solvent systems for this compound are not extensively detailed in the literature, a general protocol can be followed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Water has been mentioned as a wash solvent during its synthesis, suggesting some insolubility at ambient temperatures.[1] Ethanol is another common solvent for recrystallizing polar compounds.
General Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, treat the hot solution with activated charcoal and perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in DMSO-d₆ is expected to show characteristic signals for the pyridine ring protons and the oxime proton. The solvent peak for DMSO-d₆ typically appears around 2.50 ppm, and a water peak may be observed around 3.3 ppm.[4]
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Pyridine Ring Protons: Signals for the four aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.
-
Oxime Proton (-CH=NOH): The proton of the oxime group is expected to appear as a singlet in the downfield region.
-
Hydroxyl Proton (-OH): The hydroxyl proton of the oxime is also expected to be in the downfield region and may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (δ):
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm.
-
Oxime Carbon (-CH=NOH): The carbon of the aldoxime group is also expected in the downfield region, often around 140-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3100 | O-H stretching (of the oxime) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1650-1580 | C=N stretching (oxime and pyridine ring) |
| ~1600-1450 | C=C stretching (aromatic ring) |
| ~1000-900 | N-O stretching |
UV-Vis Spectroscopy
Pyridine and its derivatives typically exhibit strong UV absorption bands. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[5] The UV-Vis spectrum of this compound is expected to show similar absorption patterns, influenced by the aldoxime substituent.
Chemical Properties and Reactivity
Stability
The thermal decomposition of pyridine derivatives generally occurs at high temperatures, often above 700 °C.[3][6] The decomposition pathways can be complex, involving radical intermediates.[2][3] For many applications at or near room temperature, this compound exhibits good thermal stability.[7]
Reactivity
The reactivity of this compound is governed by the pyridine ring and the aldoxime functional group.
-
Nucleophilic Attack on the Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8] The presence of the electron-withdrawing aldoxime group can further influence this reactivity.
-
Electrophilic Substitution on the Pyridine Ring: Electrophilic substitution on the pyridine ring is generally more difficult than on benzene and typically occurs at the 3-position.[9][10]
-
Reactions of the Oxime Group: The oxime group can undergo various reactions, including hydrolysis back to the corresponding aldehyde and hydroxylamine, and reactions with electrophiles and nucleophiles at the nitrogen and oxygen atoms. The hydrolysis of related nitriles, such as 3-cyanopyridine, has been studied under high-temperature liquid water conditions.[11]
Caption: Reactivity overview of this compound.
Biological Activity and Signaling Pathways
Pyridine aldoximes are of significant interest in medicinal chemistry, particularly as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.
Acetylcholinesterase Reactivation
Organophosphorus compounds phosphorylate a serine residue in the active site of AChE, leading to its inactivation. Pyridine aldoximes, such as this compound, can act as nucleophiles to remove the phosphoryl group from the serine residue, thereby reactivating the enzyme.
The proposed mechanism involves the deprotonated oxime acting as a potent nucleophile. The negatively charged oxygen attacks the phosphorus atom of the phosphonylated enzyme. This is followed by the cleavage of the bond between the phosphorus and the serine oxygen, releasing the active enzyme and a phosphonylated oxime.
Caption: Mechanism of AChE reactivation by a pyridine aldoxime.
While the primary biological role investigated for pyridine aldoximes is AChE reactivation, research into their broader neuroprotective effects and the specific signaling pathways involved is an ongoing area of study. Some natural products with neuroprotective properties are known to modulate various signaling pathways.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. coresta.org [coresta.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3-Pyridinealdoxime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Pyridinealdoxime. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Nicotinaldehyde oxime, Pyridine-3-carboxaldehyde oxime |
| CAS Number | 1193-92-6[1] |
| Molecular Formula | C₆H₆N₂O[1] |
| Molecular Weight | 122.12 g/mol [1] |
| Appearance | White to off-white powder/solid[1][2] |
| Melting Point | 150-153 °C[1][3][4] |
| Boiling Point | 233.1 °C at 760 mmHg (estimated)[3][5] |
| Density | 1.14 g/cm³ (estimated)[3][5] |
| Flash Point | 94.8 °C (estimated)[3][5] |
| Solubility | No information available |
| pKa | pK1: 4.07, pK2: 10.39 (25°C)[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards to implement appropriate safety measures.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Handling and Storage Precautions
Proper handling and storage are paramount to minimizing the risks associated with this compound.
Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[1]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes of carbon oxides and nitrogen oxides under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
The available toxicological data for this compound is limited. The most cited value is for acute toxicity via the intraperitoneal route.
| Metric | Species | Route | Value |
| LD50 | Mouse | Intraperitoneal | 200 mg/kg[2][4] |
Experimental Protocols
Acute Oral Toxicity (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
Caption: Generalized workflow for acute oral toxicity testing.
Skin Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Caption: Generalized workflow for skin irritation testing.
Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Caption: Generalized workflow for eye irritation testing.
Potential Toxicological Signaling Pathways
Specific signaling pathways for the toxicity of this compound have not been extensively studied. However, based on its pyridine structure and its irritant properties, it is plausible that its toxicity involves mechanisms common to other irritants and pyridine-containing compounds.
Caption: Plausible inflammatory signaling pathway for irritant compounds.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling any chemical.
References
- 1. This compound 98 1193-92-6 [sigmaaldrich.com]
- 2. This compound | 1193-92-6 [amp.chemicalbook.com]
- 3. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]
- 4. 1193-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
Determining the Solubility of 3-Pyridinealdoxime: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-Pyridinealdoxime, a compound of interest in various research fields, including drug development. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework to enable researchers to generate reliable and reproducible solubility profiles.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₆H₆N₂O. It belongs to the class of pyridine-containing oximes and is recognized for its potential applications in various areas of chemical and pharmaceutical research. Understanding its physicochemical properties, particularly its solubility in different solvents, is a critical prerequisite for its application in drug discovery and development, as solubility significantly influences bioavailability, formulation, and efficacy.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of publicly available quantitative data on the solubility of this compound in common solvents. Therefore, this guide presents a standardized protocol for researchers to determine these values. The following table is provided as a template for presenting experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| [Other solvents as tested] |
Researchers should populate this table with their own experimental findings.
Experimental Protocol: The Shake-Flask Method
The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. The following protocol is based on the OECD Guideline 105 for Testing of Chemicals, which is a standard method for determining water solubility.[1][2][3][4][5] This method can be adapted for other solvents.
3.1. Principle
An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the concentration of this compound in the saturated solution is determined using a suitable analytical method.
3.2. Materials and Equipment
-
This compound (high purity)
-
Solvents (e.g., Water, Ethanol, DMSO, Methanol) of high purity
-
Glass flasks with airtight stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step must be performed carefully to avoid any transfer of solid particles into the sample for analysis.
-
Sample Preparation: Withdraw a known aliquot of the clear, saturated supernatant. Dilute the sample as necessary with the same solvent to bring the concentration within the working range of the analytical instrument.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of this compound in the same solvent is required for quantification.
-
Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and any dilution factors used.
3.4. Analytical Method Considerations
The choice of the analytical method is crucial for accurate solubility determination.
-
UV-Vis Spectrophotometry: This method is suitable if this compound has a distinct chromophore and does not suffer from interference from the solvent or impurities. A wavelength of maximum absorbance (λmax) should be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method, particularly useful when dealing with complex matrices or potential impurities. A suitable column, mobile phase, and detector (e.g., UV detector) must be selected and validated.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
This technical guide provides researchers with the necessary framework to systematically determine the solubility of this compound. The generation and dissemination of such fundamental data will be invaluable for the advancement of research and development activities involving this compound.
References
The Genesis of 3-Pyridinealdoxime: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinealdoxime, a pyridine derivative of significant interest in medicinal chemistry and toxicology, stands as a noteworthy compound in the landscape of cholinesterase reactivators. While its quaternary ammonium salt counterparts, such as pralidoxime (2-PAM), have historically taken center stage as antidotes for organophosphate poisoning, the non-quaternary structure of this compound presents unique physicochemical and pharmacological properties. This technical guide delves into the discovery, history, and core technical aspects of this compound, providing an in-depth resource for researchers and professionals in drug development.
Discovery and Historical Context
The scientific impetus for the investigation of pyridine aldoximes surged in the mid-20th century with the alarming rise of organophosphate nerve agents. The discovery that these agents inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system, spurred a quest for effective reactivators. In the 1950s, Irwin B. Wilson at Columbia University, and independent work in the United Kingdom, led to the development of pralidoxime (2-PAM), the first clinically significant pyridinium aldoxime reactivator. This landmark achievement solidified the importance of the pyridyl and oxime moieties in counteracting organophosphate toxicity. While the focus was heavily on quaternary oximes for their enhanced reactivity, non-quaternary counterparts like this compound were also synthesized and studied for their potential biological activities.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its non-quaternary nature imparts distinct solubility and pharmacokinetic characteristics compared to its charged analogues. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| Melting Point | 150-153 °C | [2] |
| Boiling Point | 233.1 °C at 760 mmHg | N/A |
| Density | 1.14 g/cm³ | N/A |
| CAS Number | 1193-92-6 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of 3-pyridinecarboxaldehyde with hydroxylamine. This straightforward and high-yielding reaction is a staple in heterocyclic chemistry.
Experimental Protocol: Synthesis of this compound
A detailed methodology for a common laboratory-scale synthesis is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.05 equivalents).
-
Reaction Conditions: The reaction mixture is then typically heated to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water to yield the final product as a crystalline solid.[3]
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanisms of Action
Cholinesterase Reactivation
The primary therapeutic interest in pyridine aldoximes lies in their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. Organophosphates phosphorylate a serine residue in the active site of AChE, rendering it inactive and leading to an accumulation of acetylcholine and subsequent cholinergic crisis. Oximes, including this compound, act as nucleophiles that attack the phosphorus atom of the organophosphate, displacing it from the serine residue and restoring the enzyme's function. While quaternary oximes are generally more potent reactivators, non-quaternary oximes have been a subject of research due to their potential to cross the blood-brain barrier more readily.
Caption: Cholinesterase inhibition and reactivation.
Inhibition of Nicotinic Acid and Nicotinamide Uptake
Beyond its role in cholinesterase reactivation, this compound has been shown to be an effective and specific inhibitor of the uptake of both nicotinic acid (niacin) and nicotinamide by the bacterium Bordetella pertussis.[4] This inhibitory action is specific, as other pyridine derivatives do not exhibit the same effect. This finding suggests a potential role for this compound and its analogues in studying or modulating bacterial metabolic pathways that are dependent on these essential nutrients.
Conclusion
This compound, while not as prominent as its quaternary relatives, holds a significant place in the history and ongoing research of pyridine-based bioactive compounds. Its straightforward synthesis, unique physicochemical properties, and distinct biological activities make it a valuable tool for researchers in medicinal chemistry, toxicology, and microbiology. A deeper understanding of its historical context and technical attributes can pave the way for the development of novel therapeutics and a greater appreciation of the structural nuances that govern biological activity.
References
Spectroscopic Analysis of 3-Pyridinealdoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Pyridinealdoxime, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the characteristic signatures of this compound as determined by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for its identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.6 | Doublet | ~2.0 |
| H-6 | ~8.5 | Doublet of Doublets | ~4.8, 1.6 |
| H-4 | ~7.9 | Doublet of Triplets | ~7.8, 1.8 |
| H-5 | ~7.4 | Doublet of Doublets | ~7.8, 4.8 |
| CH=N | ~8.2 | Singlet | - |
| N-OH | ~11.5 | Singlet | - |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~150.5 |
| C-6 | ~148.0 |
| C-4 | ~135.0 |
| C-5 | ~124.0 |
| C-3 | ~130.0 |
| C=N | ~145.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of the functional groups present in this compound. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | O-H stretch (oxime) | Broad, Medium |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~1640 | C=N stretch (oxime) | Strong |
| ~1590, 1480, 1420 | C=C and C=N stretch (pyridine ring) | Medium-Strong |
| ~1020 | N-O stretch | Medium |
| ~950 | O-H bend (oxime) | Broad, Medium |
| ~800-700 | C-H out-of-plane bend (aromatic) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is typically recorded in a solution, with ethanol being a common solvent. For pyridine, absorption maxima are observed around 250-262 nm.[1] this compound, containing a conjugated system, is expected to exhibit characteristic absorption bands in the UV region. The primary absorption maximum (λmax) is anticipated in the range of 250-270 nm, corresponding to π → π* transitions within the pyridine ring and the oxime group.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Ethanol | ~260 | Data not available | π → π* |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a longer relaxation delay and a larger number of scans.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum. Then, record the spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: 3-Pyridinealdoxime in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-Pyridinealdoxime as a versatile reagent in organic synthesis, with a focus on its application as a precursor for the synthesis of 1,2,4-oxadiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Synthesis of 3-(Pyridin-3-yl)-1,2,4-oxadiazoles
This compound serves as a key building block for the synthesis of 3-substituted 1,2,4-oxadiazoles. The general synthetic strategy involves the acylation of the oxime functionality followed by a cyclodehydration reaction. This two-step, one-pot procedure provides an efficient route to a variety of 3-(pyridin-3-yl)-1,2,4-oxadiazoles.
A common and straightforward example is the reaction of this compound with an acid anhydride, such as acetic anhydride, to yield the corresponding 5-alkyl-3-(pyridin-3-yl)-1,2,4-oxadiazole. The reaction proceeds through an O-acyl intermediate which then undergoes thermal or base-catalyzed cyclization to form the stable 1,2,4-oxadiazole ring.
Experimental Protocol: Synthesis of 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
This protocol details the synthesis of 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole from this compound and acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst or solvent)
-
Suitable organic solvent (e.g., toluene, xylene, or neat acetic anhydride)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of this compound in a suitable solvent (or neat acetic anhydride), add acetic anhydride.
-
The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The excess acetic anhydride and solvent are removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.
Quantitative Data Summary
| Reagent/Parameter | Value/Condition |
| This compound | 1.0 eq |
| Acetic Anhydride | 2.0 - 5.0 eq |
| Solvent | Toluene, Xylene, or Neat |
| Temperature | Reflux (typically 110-140 °C) |
| Reaction Time | 2 - 6 hours |
| Yield | Up to 85% |
Note: The optimal conditions may vary depending on the specific scale and equipment used. The yield is based on reported literature for similar transformations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.
Plausible Reaction Mechanism
Application Notes and Protocols: Mechanism of Action of 3-Pyridinealdoxime in Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, including nerve agents and pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary post-exposure treatment involves the administration of an oxime reactivator to restore AChE function. This document provides a detailed overview of the mechanism of action of 3-Pyridinealdoxime (3-PA) and its derivatives as reactivators of OP-inhibited AChE. It includes a summary of available quantitative data, detailed experimental protocols for assessing reactivation efficacy, and visualizations of the key processes involved.
Introduction: Acetylcholinesterase Inhibition and the Role of Oxime Reactivators
Acetylcholinesterase terminates nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. Organophosphates covalently bind to a serine residue in the active site of AChE, forming a stable phosphate-enzyme conjugate that renders the enzyme inactive.[1][2][3] This leads to the continuous stimulation of cholinergic receptors, causing symptoms such as seizures, respiratory distress, and ultimately death.
Oxime reactivators are nucleophilic agents designed to cleave the covalent bond between the organophosphate and the serine residue of AChE, thereby restoring the enzyme's catalytic activity.[1][4] The efficacy of an oxime is dependent on its chemical structure, its ability to penetrate the blood-brain barrier, and the specific organophosphate inhibitor involved.[4][5] While pralidoxime (2-PAM) is a commonly used reactivator, its limited efficacy against a broad range of OPs and poor central nervous system penetration have driven the search for novel, more potent oximes.[4][5]
Mechanism of Action of this compound
The reactivation of OP-inhibited AChE by this compound and its derivatives follows a nucleophilic substitution mechanism. The key steps are:
-
Deprotonation: The oxime group (-C=NOH) of 3-PA must be deprotonated to its more nucleophilic oximate form (-C=NO⁻). This is a pH-dependent process.
-
Nucleophilic Attack: The negatively charged oxygen of the oximate attacks the electrophilic phosphorus atom of the organophosphate-AChE conjugate.
-
Formation of a Phosphorylated Oxime: This attack forms a transient intermediate, leading to the cleavage of the bond between the phosphorus atom and the serine residue of AChE.
-
Enzyme Reactivation and Product Release: The enzyme is released in its active form, and a phosphorylated oxime is formed. This phosphorylated oxime is then released from the active site and is typically hydrolyzed in the body.
The position of the aldoxime group on the pyridine ring is a critical determinant of reactivation potency. The orientation of the molecule within the AChE active site gorge influences the proximity of the oximate to the phosphylated serine, affecting the rate of reactivation.
Quantitative Data on Reactivation Potency
The efficacy of AChE reactivators is quantified by several kinetic parameters:
-
kr (Reactivation rate constant): Represents the maximal rate of reactivation at saturating oxime concentrations.
-
KD (Dissociation constant): Reflects the affinity of the oxime for the inhibited enzyme. A lower KD indicates higher affinity.
-
kr2 (Second-order rate constant): Calculated as kr/KD, this constant represents the overall reactivation potency at low, therapeutically relevant oxime concentrations.
While specific kinetic data for the parent this compound is limited in readily available literature, studies on its derivatives, particularly 3-hydroxy-2-pyridine aldoximes, provide valuable insights into the potential of this structural class.
Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Erythrocyte AChE
| Reactivator | Concentration (µM) | % Reactivation |
| bis-3-PA | 10 | 2.7 |
| bis-3-PA | 100 | 13.1 |
| Obidoxime | 10 | 6.5 |
| Obidoxime | 100 | 14.3 |
Data from a study on leptophos-oxon inhibited butyrylcholinesterase, providing a reference for the reactivity of a bis-pyridinium derivative of 3-PA.
Table 2: Reactivation of Sarin-Inhibited Pig Brain AChE
| Reactivator | Concentration (M) | % Reactivation |
| Pralidoxime (2-PAM) | 10-5 | ~5 |
| Pralidoxime (2-PAM) | 10-3 | ~40 |
| HI-6 | 10-5 | ~20 |
| HI-6 | 10-3 | ~70 |
Comparative data for standard reactivators against a common nerve agent.
Experimental Protocols
The following protocols describe the key experiments for evaluating the efficacy of this compound and its derivatives as AChE reactivators.
In Vitro Acetylcholinesterase Reactivation Assay
This assay measures the ability of a test compound to reactivate OP-inhibited AChE.
Materials:
-
Source of Acetylcholinesterase (e.g., human recombinant AChE, electric eel AChE, or rat brain homogenate)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
This compound or its derivatives
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ellman's reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid))
-
Substrate (e.g., Acetylthiocholine iodide - ATCI)
-
96-well microplate reader
Protocol:
-
Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the enzyme source and activity.
-
Inhibition of AChE:
-
Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a predetermined time (e.g., 30 minutes at 37°C) to achieve >95% inhibition.
-
Remove excess inhibitor by dialysis, gel filtration, or rapid dilution.
-
-
Reactivation:
-
Add varying concentrations of the this compound solution to the inhibited AChE.
-
Incubate for different time intervals (e.g., 5, 10, 20, 30 minutes) at 37°C.
-
Include a control with inhibited enzyme and buffer only (spontaneous reactivation) and a control with uninhibited enzyme (100% activity).
-
-
Measurement of AChE Activity (Ellman's Method):
-
To each well of a 96-well plate, add the reactivated enzyme solution.
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate (ATCI).
-
Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation for each concentration and time point relative to the uninhibited enzyme activity.
-
Plot the percentage of reactivation against the oxime concentration to determine the reactivation constants (kr and KD) by fitting the data to the Michaelis-Menten equation for reactivation.
-
Determination of Kinetic Parameters
The kinetic parameters are derived from the data obtained in the reactivation assay.
-
Calculation of Reactivation Percentage: % Reactivation = [(Activityreactivated - Activityinhibited) / (Activityuninhibited - Activityinhibited)] * 100
-
Determination of kr and KD: Plot the initial rate of reactivation (vr) against the oxime concentration [Oxime]. Fit the data to the following equation: vr = (kr * [E]i * [Oxime]) / (KD + [Oxime]) where [E]i is the initial concentration of the inhibited enzyme.
-
Calculation of kr2: kr2 = kr / KD
Visualizations
Signaling Pathway of AChE Reactivation
Caption: Mechanism of acetylcholinesterase inhibition and reactivation by this compound.
Experimental Workflow for In Vitro Reactivation Assay
Caption: Workflow for the in vitro acetylcholinesterase reactivation assay.
Relationship of Kinetic Parameters
Caption: Relationship between key kinetic parameters in AChE reactivation.
Conclusion
This compound and its derivatives represent a promising class of reactivators for organophosphate-inhibited acetylcholinesterase. Their efficacy is governed by their ability to act as potent nucleophiles within the enzyme's active site. The provided protocols offer a framework for the systematic evaluation of these compounds, enabling researchers to determine their kinetic profiles and compare their potency to existing antidotes. Further research into 3-PA derivatives, particularly those designed for improved blood-brain barrier penetration, is crucial for the development of more effective treatments for organophosphate poisoning.
References
- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Pyridinealdoxime in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 3-Pyridinealdoxime in various laboratory settings. This document includes its synthesis, application as a nucleophile in O-acylation, and its role as a potential reactivator of inhibited acetylcholinesterase, a critical area of research in drug development for organophosphate poisoning.
Chemical and Physical Properties
This compound is a white solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O | [1][2][3] |
| Molecular Weight | 122.12 g/mol | [1][2][4] |
| Melting Point | 150-153 °C | [1][5] |
| CAS Number | 1193-92-6 | [1][2] |
| Appearance | White solid/powder | [1] |
| IUPAC Name | Pyridine-3-carbaldehyde oxime | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride.[5]
Materials:
-
3-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Methanol (CH₃OH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Stirring apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 21.4 g (200 mmol) of 3-Pyridinecarboxaldehyde and 14.6 g (210 mmol) of hydroxylamine hydrochloride in 125 mL of methanol.[5]
-
Heat the mixture at reflux for 12 hours.[5]
-
After reflux, concentrate the solution under vacuum using a rotary evaporator to obtain a white solid.[5]
-
To the solid, add saturated NaHCO₃ solution while stirring until the mixture is slightly basic.[5]
-
A white precipitate will form. Filter the precipitate using a Buchner funnel, wash it with water, and dry it in vacuo.[5]
-
The final product is this compound as a white solid.
Expected Yield: 23.6 g (97%)[5]
Protocol 2: O-Acylation of this compound
This protocol describes the O-acetylation of this compound, a common reaction for oximes, which can be used to generate derivatives for further use, such as in C-H bond functionalization reactions. This protocol is adapted from a general procedure for the in-situ O-acetylation of oximes.[1]
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Stirring apparatus
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound (0.12 M) in a 1:1 mixture of acetic acid and acetic anhydride.
-
Stir the solution at 25 °C for 2 hours to ensure the quantitative formation of O-acetyl-3-pyridinealdoxime in situ.[1]
-
The resulting solution containing the O-acetylated product can then be used directly in subsequent reactions, for example, by adding a palladium catalyst and an oxidant for C-H functionalization studies.[1]
Note: This is an in-situ preparation. For isolation of the O-acetylated product, further purification steps such as extraction and chromatography would be necessary.
Protocol 3: In Vitro Assay for Acetylcholinesterase Reactivation
This compound and its derivatives are investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This protocol provides a general method for evaluating the reactivation potential of this compound using Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Phosphate buffer solution (PBS)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound solution (test compound)
-
Spectrophotometer
Procedure:
-
In a cuvette, mix the AChE solution with PBS.
-
Add the organophosphate inhibitor and incubate to achieve a high level of inhibition (e.g., 95%).
-
Introduce the this compound solution at a specific concentration and incubate for a set period (e.g., 10-30 minutes) to allow for reactivation.
-
Initiate the colorimetric reaction by adding DTNB and the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction, which is proportional to the reactivated AChE activity.
-
Compare the reactivation rate to a positive control (a known reactivator) and a negative control (no reactivator).
Quantitative Data
Synthesis of this compound
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-Pyridinecarboxaldehyde | 107.11 | 21.4 | 200 |
| Hydroxylamine hydrochloride | 69.49 | 14.6 | 210 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 122.12 | 23.6 | 97 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of O-Acylation of this compound
Caption: Mechanism of O-acylation of this compound.
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[1][5]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.[5]
-
Hand Protection: Protective gloves.[5]
-
Eye Protection: Chemical safety goggles or face shield.[5]
-
Skin and Body Protection: Laboratory coat.
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of this compound. While a comprehensive set of spectra is not provided here, typical analytical data would include:
-
¹H NMR: Peaks corresponding to the protons on the pyridine ring and the oxime group.
-
¹³C NMR: Signals for the six carbon atoms in the molecule.
-
FTIR: Characteristic peaks for O-H stretching of the oxime, C=N stretching, and vibrations of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 122.12 g/mol , along with characteristic fragmentation patterns.
Researchers should acquire and interpret these spectra to confirm the identity and purity of their synthesized or purchased this compound.
References
Synthesis of Novel Compounds Using 3-Pyridinealdoxime as a Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinealdoxime is a versatile and readily available precursor for the synthesis of a variety of novel compounds with potential applications in medicinal chemistry and drug discovery. Its pyridine ring offers a key structural motif present in numerous biologically active molecules, while the aldoxime functionality provides a reactive handle for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of compounds derived from this compound: 3-Cyanopyridine and 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles. These protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
I. Dehydration of this compound to 3-Cyanopyridine
The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. 3-Cyanopyridine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, can be efficiently prepared from this compound. Acetic anhydride is a commonly employed and effective dehydrating agent for this purpose.
Experimental Protocol: Synthesis of 3-Cyanopyridine
Materials:
-
This compound
-
Acetic anhydride
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a round-bottom flask, add acetic anhydride (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Cyanopyridine.
Quantitative Data
| Precursor | Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| This compound | 3-Cyanopyridine | Acetic Anhydride | None (neat) | 2-3 hours | Reflux (~140°C) | High |
Note: The yield is typically high for this reaction, but will depend on the specific reaction scale and purification method.
Workflow Diagram
II. Synthesis of 5-Substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles
1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles from this compound involves a two-step process: O-acylation of the aldoxime followed by a cyclodehydration reaction.
Experimental Protocol: Synthesis of 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: O-Acetylation of this compound
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the O-acetylated intermediate by TLC.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
The crude O-acetylated intermediate can be used directly in the next step or purified by column chromatography.
Step 2: Cyclodehydration to 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
-
Dissolve the crude O-acetylated intermediate from Step 1 in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux for 4-6 hours.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.
Quantitative Data
| Precursor | Intermediate | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| This compound | O-acetyl-3-pyridinealdoxime | 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole | 1. Acetic Anhydride, Pyridine2. Heat | 1. Pyridine2. Toluene | 1. 12-24 h2. 4-6 h | 1. RT2. Reflux | Moderate to Good |
Note: Yields can vary depending on the purity of the intermediate and the efficiency of the cyclization step.
Signaling Pathway Diagram
Conclusion
The protocols outlined in this document demonstrate the utility of this compound as a versatile precursor for the synthesis of valuable nitrogen-containing heterocyclic compounds. The dehydration to 3-Cyanopyridine provides a straightforward route to a key synthetic intermediate, while the synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles opens avenues for the exploration of novel bioactive molecules. These detailed procedures, accompanied by quantitative data and visual workflows, are designed to be readily implemented in a research setting, facilitating the discovery and development of new chemical entities. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
Application Notes & Protocols: 3-Pyridinealdoxime in the Development of New Oxime-Based Reactivators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus (OP) compounds, including pesticides and chemical warfare nerve agents, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. For decades, the primary treatment has involved the use of oxime reactivators to restore AChE function. However, classic pyridinium oximes like pralidoxime (2-PAM) suffer from drawbacks such as limited efficacy against a broad range of OPs and poor penetration of the blood-brain barrier (BBB), leaving the central nervous system vulnerable.
Recent research has focused on developing novel oxime reactivators with improved therapeutic profiles. The 3-pyridinealdoxime scaffold, particularly 3-hydroxy-2-pyridine aldoxime, has emerged as a promising platform for designing new reactivators. These uncharged or lipophilic derivatives exhibit enhanced potential to cross the BBB and have shown considerable efficacy in reactivating OP-inhibited cholinesterases. This document provides detailed application notes, experimental protocols, and data related to the use of this compound derivatives in the development of next-generation AChE reactivators.
Data Presentation
The following tables summarize the quantitative data on the reactivation efficacy of selected this compound-based reactivators against human acetylcholinesterase (hAChE) inhibited by various organophosphates.
Table 1: In Vitro Reactivation of OP-Inhibited Human AChE by 3-Hydroxy-2-Pyridine Aldoxime Derivatives
| Reactivator | Organophosphate (OP) | Reactivation Rate Constant (k_r, M⁻¹min⁻¹) | Reference |
| Oxime 16 | VX | > 2-PAM | [1] |
| Oxime 17 | VX | > 2-PAM | [1] |
| Oxime 18 | VX | > 2-PAM | [1] |
| Oxime 16 | Sarin | > 2-PAM | [1] |
| Oxime 17 | Sarin | > 2-PAM | [1] |
| Oxime 18 | Sarin | > 2-PAM | [1] |
| Oxime 16 | Cyclosarin | > 2-PAM | [1] |
| Oxime 17 | Cyclosarin | > 2-PAM | [1] |
| Oxime 18 | Cyclosarin | > 2-PAM | [1] |
| Oxime 16 | Tabun | > 2-PAM | [1] |
| Oxime 17 | Tabun | > 2-PAM | [1] |
| Oxime 18 | Tabun | > 2-PAM | [1] |
| Oxime 16 | Paraoxon | > 2-PAM | [1] |
| Oxime 17 | Paraoxon | > 2-PAM | [1] |
| Oxime 18 | Paraoxon | > 2-PAM | [1] |
Note: Specific numerical values for reactivation rates were not consistently available in the public domain for all compounds. The table reflects the reported superior efficacy compared to the standard reactivator, 2-PAM.
Experimental Protocols
Protocol 1: Synthesis of a 3-Hydroxy-2-Pyridine Aldoxime Derivative
This protocol provides a general methodology for the synthesis of a 3-hydroxy-2-pyridine aldoxime derivative, a key step in the development of new reactivators.
Materials:
-
Starting pyridine derivative (e.g., 2-formyl-3-hydroxypyridine)
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium bicarbonate, pyridine)
-
Solvent (e.g., ethanol, water)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the starting pyridine derivative in a suitable solvent.
-
Add a solution of hydroxylamine hydrochloride and a base to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-hydroxy-2-pyridine aldoxime derivative.
-
Characterize the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol details the determination of the reactivation efficacy of a test compound on OP-inhibited AChE using the Ellman's colorimetric method.
Materials:
-
Human recombinant AChE or erythrocyte ghost AChE
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
Test reactivator (this compound derivative)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Substrate (acetylthiocholine iodide, ATCI)
-
96-well microplate reader
Procedure:
-
Enzyme Inhibition:
-
Incubate a solution of AChE with a specific concentration of the OP inhibitor in phosphate buffer for a defined period (e.g., 30 minutes) to achieve >95% inhibition.
-
-
Reactivation:
-
Add the test reactivator at various concentrations to the inhibited AChE solution.
-
Incubate the mixture for different time intervals to allow for reactivation.
-
-
Activity Measurement:
-
At each time point, take an aliquot of the reactivation mixture and add it to a well of a 96-well plate containing DTNB and ATCI in phosphate buffer.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.
-
Determine the reactivation rate constant (k_r) by plotting the observed reactivation rate against the reactivator concentration.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes an in vitro model to assess the potential of a this compound derivative to cross the BBB.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte-conditioned medium
-
Transwell inserts (e.g., with 0.4 µm pore size)
-
24-well plates
-
Test compound (this compound derivative)
-
Lucifer yellow (a marker for paracellular transport)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Culture hBMECs on the apical side of the Transwell inserts until a confluent monolayer is formed.
-
Add astrocyte-conditioned medium to the basolateral chamber to induce barrier properties.
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Assess the permeability to Lucifer yellow to check for tight junction formation.
-
-
Permeability Assay:
-
Add the test compound to the apical chamber (representing the blood side).
-
At various time points, collect samples from the basolateral chamber (representing the brain side).
-
-
Quantification:
-
Analyze the concentration of the test compound in the basolateral samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) to quantify the rate of transport across the BBB model.
-
Visualizations
Mechanism of AChE Inhibition and Reactivation
References
Analytical Methods for the Detection and Quantification of 3-Pyridinealdoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 3-Pyridinealdoxime. The methods described herein are essential for researchers and professionals involved in the development, quality control, and pharmacokinetic studies of this compound. The protocols cover High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common and robust analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with an ion-pairing agent is a suitable method for the analysis of polar compounds like this compound, which exists as a pyridinium aldoxime. The ion-pairing agent forms a neutral complex with the analyte, allowing for its retention on a non-polar stationary phase.
Experimental Protocol: HPLC
Objective: To quantify this compound in a sample using a validated stability-indicating RP-HPLC method.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heptanesulfonic acid sodium salt (ion-pairing agent)
-
Ortho-phosphoric acid
-
0.45 µm nylon syringe filters
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent. A typical starting point is a gradient elution with:
-
Mobile Phase A: 0.005 M Heptanesulfonic acid sodium salt in water, pH adjusted to 3.0 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: 50% A, 50% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 276 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative Data):
The following table summarizes typical validation parameters for an HPLC method for a pyridinium aldoxime. These values should be experimentally determined for this compound.
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | ≤ 2.0 % |
Workflow Diagram:
UV-Visible Spectrophotometric Method
A simple and rapid UV-Visible spectrophotometric method can be developed for the quantification of this compound in bulk drug and pharmaceutical formulations, provided there is no interference from excipients at the analytical wavelength.
Experimental Protocol: UV-Visible Spectrophotometry
Objective: To determine the concentration of this compound in a sample using UV-Visible spectrophotometry.
Materials and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade)
Instrumentation:
-
Double-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Methodology:
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For pyridine-containing compounds, this is often in the range of 260-280 nm.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to cover a linear concentration range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Measure the absorbance of each working standard solution at the determined λmax against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a quantity of the sample powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution and dilute a suitable aliquot to obtain a final concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Method Validation Parameters (Illustrative Data):
The following table provides an example of validation parameters for a UV-spectrophotometric method.
| Parameter | Specification |
| λmax | To be determined (e.g., ~270 nm) |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Molar Absorptivity | To be determined |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | ≤ 2.0 % |
Workflow Diagram:
Gas Chromatography (GC) Method (Conceptual)
While HPLC is generally preferred for polar, non-volatile compounds like this compound, a GC method could be developed, likely requiring derivatization to increase volatility and thermal stability.
Conceptual GC Protocol:
-
Derivatization: The hydroxyl group of the oxime and the polar nature of the pyridine ring would likely necessitate derivatization, for instance, through silylation (e.g., using BSTFA or TMCS) to form a more volatile trimethylsilyl derivative.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable. An MS detector would provide higher specificity and structural information.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate for separating the derivatized analyte.
-
Operating Conditions:
-
Injector Temperature: Sufficiently high to ensure rapid volatilization of the derivatized analyte without degradation.
-
Oven Temperature Program: A temperature gradient would be employed to ensure good separation from any impurities or derivatizing agent by-products.
-
Detector Temperature: Maintained at a high temperature to prevent condensation.
-
-
Quantification: An internal standard method would be recommended to improve the precision and accuracy of the quantification.
Logical Relationship for GC Method Development:
Disclaimer: The quantitative data presented in the tables are illustrative and based on typical values for similar compounds. It is imperative to perform a full method validation for this compound according to ICH guidelines to establish the actual performance characteristics of the analytical method in your laboratory.
3-Pyridinealdoxime as a Potential Inhibitor in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinealdoxime is a chemical compound belonging to the pyridine aldoxime family. While structurally related compounds, particularly 2-pyridinealdoxime (pralidoxime) and 4-pyridinealdoxime, are extensively studied as reactivators of organophosphate-inhibited acetylcholinesterase (AChE), there is a notable lack of publicly available scientific literature and data on the direct inhibitory effects of this compound on enzymatic reactions. Most research on pyridine aldoximes focuses on their ability to restore enzyme function rather than inhibit it. For instance, studies on 4-pyridine aldoxime have shown that it does not independently alter the activity of acetylcholinesterase[1].
This document, therefore, serves a dual purpose. Firstly, it highlights the current gap in knowledge regarding the inhibitory potential of this compound. Secondly, it provides a generalized framework and detailed protocols for researchers interested in investigating the potential inhibitory activity of this compound or similar compounds against specific enzymes, using acetylcholinesterase as a primary example due to the relevance of this enzyme class to the broader family of pyridine aldoximes.
Quantitative Data Summary
As of the latest literature review, there is no specific quantitative data (e.g., IC50 or Ki values) available for the inhibitory activity of this compound against any enzyme. The table below is provided as a template for researchers to populate with their own experimental data.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | e.g., Acetylcholinesterase | Data not available | Data not available | Data not available | |
| Positive Control (e.g., Donepezil) | e.g., Acetylcholinesterase | Data to be determined | Data to be determined | e.g., Non-competitive |
Signaling Pathways and Mechanisms
The precise signaling pathway or mechanism of inhibition for this compound is currently unknown. For a hypothetical scenario where this compound acts as an inhibitor of acetylcholinesterase, the logical relationship would be the disruption of acetylcholine hydrolysis.
Caption: Hypothetical inhibition of Acetylcholinesterase by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory potential of this compound.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
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Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) - Substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
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Phosphate buffer (pH 8.0)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
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Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Preparation of Reagents:
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Prepare a stock solution of AChE in phosphate buffer.
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Prepare a stock solution of ATCI in deionized water.
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Prepare a stock solution of DTNB in phosphate buffer.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and create a series of dilutions to test a range of concentrations.
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Prepare a stock solution of the positive control inhibitor.
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-
Assay Setup:
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In a 96-well plate, add the following to each well in triplicate:
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Phosphate buffer
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DTNB solution
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Varying concentrations of this compound solution (or positive control, or vehicle for control wells).
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-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
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Add the AChE solution to each well, except for the blank wells.
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-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
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Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for at least 5 minutes. The rate of color change is proportional to AChE activity.
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-
Data Analysis:
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Calculate the rate of reaction (V) for each concentration of the inhibitor.
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Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
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Caption: Experimental workflow for AChE inhibition assay.
Protocol 2: Determination of Inhibition Type (Michaelis-Menten and Lineweaver-Burk Plots)
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the AChE inhibition assay as described in Protocol 1.
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This time, for a fixed concentration of this compound (and for the control with no inhibitor), vary the concentration of the substrate (ATCI).
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-
Data Collection:
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Measure the initial reaction rates (V) for each substrate concentration in the presence and absence of the inhibitor.
-
-
Data Analysis:
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Michaelis-Menten Plot: Plot the initial reaction rate (V) against the substrate concentration ([S]) for both the inhibited and uninhibited reactions. This will allow for the determination of the maximum velocity (Vmax) and the Michaelis constant (Km).
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Lineweaver-Burk Plot: Create a double reciprocal plot of 1/V versus 1/[S].
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Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
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Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
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Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
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Mixed Inhibition: The lines will intersect at a point other than on the axes.
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-
-
Determination of Ki:
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The inhibition constant (Ki) can be calculated from the changes in Km and Vmax using the appropriate equations for the determined type of inhibition.
-
Caption: Logical workflow for determining the type of enzyme inhibition.
Conclusion
While this compound is a compound of interest due to its relation to known acetylcholinesterase reactivators, its potential as an enzyme inhibitor remains an unexplored area of research. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically investigate the inhibitory properties of this compound and similar compounds. Such studies are essential to fully characterize the pharmacological profile of these molecules and could unveil novel therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyridinealdoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Pyridinealdoxime. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthesis challenges.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected or no product is obtained.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period.[1][2] |
| Improper pH | The formation of the oxime is pH-dependent. The reaction is catalyzed by acid but the free hydroxylamine nucleophile is required. Ensure the reaction mixture is slightly basic (pH 7-8) during the work-up with sodium bicarbonate to facilitate the precipitation of the product.[2] |
| Suboptimal Temperature | The reaction is typically performed at reflux in methanol. Ensure the reaction mixture is heated to the boiling point of the solvent to achieve an adequate reaction rate. |
| Reagent Quality | Ensure the 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride are of high purity and not degraded. 3-Pyridinecarboxaldehyde can oxidize over time. |
| Hydrolysis of Product | This compound can be susceptible to hydrolysis back to the aldehyde under strongly acidic or basic conditions, especially at elevated temperatures. Maintain the recommended pH during work-up and avoid excessive heating after the initial reflux. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
On a TLC plate, spot:
-
A sample of the starting material (3-pyridinecarboxaldehyde).
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A co-spot (starting material and reaction mixture).
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A sample of the reaction mixture.
-
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation.
Problem 2: Impure Product
Symptom: The isolated product is off-color, has a broad melting point range, or shows multiple spots on a TLC plate.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | If the reaction is incomplete, the final product will be contaminated with 3-pyridinecarboxaldehyde. Monitor the reaction by TLC to ensure completion. If starting material remains, it can often be removed by recrystallization. |
| Side Products | Although the reaction is generally clean, side reactions can occur. Potential byproducts could arise from the decomposition of the starting aldehyde or product. Purification by recrystallization is the most effective method to remove these impurities. |
| Inadequate Washing | During filtration, ensure the product is washed thoroughly with cold water to remove any residual salts (e.g., sodium chloride from the neutralization of hydroxylamine hydrochloride) and other water-soluble impurities. |
Experimental Protocol: Purification by Recrystallization
-
Choose a suitable solvent. Water or a mixture of ethanol and water are commonly used for the recrystallization of pyridine-based compounds. The ideal solvent should dissolve the this compound at high temperatures but not at low temperatures.
-
Dissolve the impure product in a minimal amount of the hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent for the synthesis of this compound?
A1: A common and effective method uses a weak inorganic base like sodium bicarbonate in a protic solvent such as methanol.[2] The reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride is typically carried out in methanol at reflux, followed by neutralization and precipitation of the product using a saturated aqueous solution of sodium bicarbonate.[2]
Q2: How does reaction time affect the yield of this compound?
A2: The provided high-yield protocol specifies a reflux time of 12 hours.[2] While shorter reaction times might be possible, it is crucial to monitor the reaction's progress by TLC to ensure the complete consumption of the starting aldehyde. Insufficient reaction time is a common cause of low yields.[1]
Q3: What are the expected spectroscopic data for this compound?
A3: While specific NMR and IR spectra can vary slightly based on the solvent and instrument, you can expect to see characteristic signals for the pyridine ring protons, the aldoxime proton, and the C=N bond. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of this compound (122.12 g/mol ).
Q4: Can other bases be used for the synthesis?
A4: While sodium bicarbonate is commonly used for the work-up, other bases like sodium carbonate or triethylamine could potentially be used to neutralize the hydroxylamine hydrochloride in the initial reaction mixture. However, the use of a stronger base might increase the risk of side reactions involving the aldehyde starting material. It is recommended to stick to the established protocol using a weak base during the work-up.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
optimizing reaction conditions for 3-Pyridinealdoxime synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Pyridinealdoxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
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Q1: What is the general reaction scheme for the synthesis of this compound? A1: The most common and straightforward synthesis involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the aldehyde.
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Q2: Why is the choice of base important in this reaction? A2: The base plays a crucial role in deprotonating the hydroxylamine hydrochloride to generate the nucleophilic hydroxylamine. The pH of the reaction mixture is critical; a pH of around 4.5 is often optimal for the acid-catalyzed dehydration of the intermediate carbinolamine, which is typically the rate-limiting step in oxime formation. A weak base like sodium bicarbonate or sodium acetate is commonly used to maintain a suitable pH.
-
Q3: What are the typical solvents used for this synthesis? A3: Alcohols, such as methanol or ethanol, are frequently used as solvents because they readily dissolve both the reactants and the hydroxylamine salt. Water can also be used, sometimes in a mixture with an alcohol.
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Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3-pyridinecarboxaldehyde). The reaction is considered complete when the starting material spot is no longer visible.
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Q5: What is the expected appearance of the final product? A5: this compound is typically a white to off-white solid powder.[1]
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure starting material: 3-Pyridinecarboxaldehyde may be oxidized to nicotinic acid. 2. Incorrect pH: The pH of the reaction mixture is too high or too low, inhibiting the reaction. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Hydrolysis of the product: The oxime can be susceptible to hydrolysis back to the aldehyde under strongly acidic conditions. | 1. Check the purity of the 3-pyridinecarboxaldehyde by melting point or spectroscopy. Purify by distillation or recrystallization if necessary. 2. Use a weak base like sodium bicarbonate or sodium acetate to buffer the reaction mixture around pH 4-5. 3. Monitor the reaction by TLC and ensure it is heated at reflux for a sufficient time (e.g., 12 hours) as specified in the protocol. 4. During workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture carefully. |
| Formation of an Oil Instead of a Solid Product | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incorrect solvent for crystallization: The solvent used for precipitation or recrystallization may not be suitable. | 1. Purify the crude product by column chromatography on silica gel. 2. Try different solvents for crystallization. Water is a common solvent for the crystallization of this compound.[2] |
| Product is Colored (Yellow or Brown) | 1. Impure starting aldehyde: Aldehydes can be prone to polymerization or side reactions that form colored impurities. 2. Decomposition during heating: Prolonged heating at high temperatures can lead to decomposition. | 1. Use freshly distilled or purified 3-pyridinecarboxaldehyde. 2. Avoid excessive heating. Refluxing in methanol is generally a mild condition. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction solvent: This can make precipitation or filtration difficult. 2. Formation of a fine precipitate that passes through the filter paper. | 1. After the reaction, concentrate the solution under vacuum to remove most of the solvent before adding a non-solvent (like water) to induce precipitation.[3] 2. Use a finer porosity filter paper or a double layer of filter paper. Cooling the mixture in an ice bath can also help to increase the particle size of the precipitate. |
Data Presentation: Optimizing Reaction Conditions
While a single, high-yield protocol is provided below, the following table summarizes the impact of key reaction parameters on the synthesis of this compound based on general principles of oxime formation and available literature. This information can guide optimization efforts.
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Weak Base (e.g., NaHCO₃, NaOAc) | Optimal | Maintains a mildly acidic pH (around 4-5) which catalyzes the rate-limiting dehydration step without significantly protonating the hydroxylamine. |
| Strong Base (e.g., NaOH, KOH) | Can be lower | A high pH can prevent the acid-catalyzed dehydration of the carbinolamine intermediate. | |
| No Base | Very Low/No Reaction | The reaction requires the free hydroxylamine, which is not liberated from its hydrochloride salt without a base. | |
| Solvent | Alcohols (Methanol, Ethanol) | High | Good solubility for reactants.[3] |
| Water | Moderate to High | A green and effective solvent, though solubility of the aldehyde may be lower. | |
| Aprotic Solvents (e.g., THF, Dioxane) | Variable | May require the use of a different base and reaction conditions. | |
| Temperature | Reflux | High | Increases the reaction rate and helps to drive the reaction to completion.[3] |
| Room Temperature | Lower/Slower | The reaction may proceed but will likely require a much longer reaction time. | |
| Reactant Ratio | Slight excess of Hydroxylamine HCl | Optimal | Helps to ensure complete conversion of the aldehyde. A 1.05 to 1.1 molar equivalent is common.[3] |
| Large excess of Hydroxylamine HCl | No significant improvement | May complicate the purification process. |
Experimental Protocols
High-Yield Synthesis of this compound [3]
This protocol is adapted from a patented procedure and has a reported yield of 97%.
Materials:
-
3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)
-
Hydroxylamine hydrochloride (14.6 g, 210 mmol)
-
Methanol (125 ml)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Pyridinecarboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol) in methanol (125 ml).
-
Heat the mixture at reflux for 12 hours.
-
After 12 hours, allow the solution to cool to room temperature.
-
Concentrate the solution under vacuum to obtain a white solid.
-
To this solid, add a saturated sodium bicarbonate solution with stirring until the mixture is slightly basic (check with pH paper).
-
A white precipitate will form. Filter the precipitate using a Buchner funnel.
-
Wash the filtered solid with water.
-
Dry the solid in a vacuum oven to obtain this compound.
Expected Yield: 23.6 g (97%) Melting Point: 148-150 °C
Mandatory Visualizations
Reaction Pathway for this compound Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
troubleshooting unexpected results in experiments with 3-Pyridinealdoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyridinealdoxime.
Frequently Asked Questions (FAQs)
I. Synthesis and Purity
Question 1: My this compound synthesis resulted in a low yield and/or an impure product. What are the common pitfalls?
Answer: Low yield or impurities in the synthesis of this compound can arise from several factors. Based on the common synthesis route from 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride, here are some troubleshooting tips:
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Incomplete Reaction: The reaction typically requires heating at reflux for several hours.[1] Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
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Improper pH during Workup: The final product is precipitated by adding a base (e.g., saturated NaHCO3 solution) to neutralize the reaction mixture.[1] If the pH is too low, the product will remain protonated and soluble in the aqueous layer. If the pH is too high, it could potentially lead to side reactions. It is crucial to add the base slowly and monitor the pH until it is slightly basic.
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Suboptimal Reagent Quality: The purity of the starting materials, 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride, is critical. Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate from the final product.
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Purification Issues: this compound is a white solid.[1] If you obtain an off-color product, it may indicate the presence of impurities. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective purification step. For pyridine aldoximes, repeated crystallization may be necessary to achieve the desired purity.
Question 2: What are the potential impurities I should be aware of in commercially available this compound?
Answer: While commercial this compound is generally of high purity (e.g., 98%), potential impurities could include:
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Unreacted Starting Materials: Traces of 3-Pyridinecarboxaldehyde or hydroxylamine.
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Byproducts from Synthesis: These can include small amounts of dimers or other side-reaction products.
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Solvent Residues: Residual solvents from the synthesis and purification process.
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Degradation Products: See the section on Stability and Storage for more details.
It is always good practice to verify the purity of a new batch of reagent, for example, by measuring its melting point, which should be in the range of 150-153 °C.
II. Experimental Procedures: Cholinesterase Reactivation Assays
Question 3: I am observing lower than expected reactivation of organophosphate-inhibited acetylcholinesterase (AChE) with this compound. What could be the reason?
Answer: Low reactivation efficacy in AChE assays is a common issue. Here are several factors to consider:
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Oxime Concentration: Ensure you are using the optimal concentration of this compound. The reactivation efficacy is concentration-dependent. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
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pH of the Assay Buffer: The pH of the reaction buffer can significantly influence the charge state of the oxime and the enzyme, thereby affecting the reactivation rate. While there is no specific optimal pH for this compound in the provided search results, the stability of similar compounds is known to be pH-dependent. It is recommended to maintain a stable and appropriate pH, typically around physiological pH (7.4), for the duration of the assay.
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Incubation Time: Reactivation is a time-dependent process. Ensure that the incubation time is sufficient for the reactivation to occur. A time-course experiment can help determine the optimal incubation period.
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Aging of the Inhibited Enzyme: After phosphorylation by an organophosphate, the enzyme-inhibitor complex can undergo a process called "aging," which involves the dealkylation of the phosphoryl group. The aged enzyme cannot be reactivated by oximes. This process is dependent on the specific organophosphate used.
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Source of Acetylcholinesterase: The reactivation potency of oximes can vary depending on the source of the AChE (e.g., rat brain, human recombinant).
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Purity of this compound: Impurities in your this compound sample can interfere with the assay or reduce the effective concentration of the active compound.
Question 4: Can this compound interfere with the Ellman's assay for measuring AChE activity?
Answer: The Ellman's assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with the thiol group of thiocholine, a product of acetylthiocholine hydrolysis by AChE. While there is no specific mention of this compound interference in the search results, compounds containing nucleophilic groups, such as oximes, could potentially react with DTNB or the resulting colored product, leading to inaccurate measurements. It is advisable to run a control experiment with this compound and DTNB in the absence of the enzyme to check for any direct reaction.
III. Stability and Storage
Question 5: How should I store this compound, and what are the signs of degradation?
Answer: this compound is a powder and should be stored in a cool, dry place, away from light. Signs of degradation may include a change in color (from white to yellow or brown), a change in physical form (e.g., clumping), or a decrease in its melting point.
Question 6: Is this compound stable in aqueous solutions?
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1193-92-6 | |
| Molecular Formula | C₆H₆N₂O | |
| Molecular Weight | 122.12 g/mol | |
| Appearance | White powder | [1] |
| Melting Point | 150-153 °C | |
| Purity (typical) | ≥98% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a literature procedure.[1]
Materials:
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3-Pyridinecarboxaldehyde
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Hydroxylamine hydrochloride
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Methanol (CH₃OH)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Water
Procedure:
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Dissolve 3-Pyridinecarboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.
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Heat the solution at reflux for 12 hours.
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Monitor the reaction by TLC to ensure completion.
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After completion, concentrate the solution under vacuum to obtain a white solid.
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To this solid, add saturated NaHCO₃ solution dropwise with stirring until the pH is slightly basic.
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A white precipitate will form. Filter the precipitate and wash it with cold water.
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Dry the solid in vacuo to obtain this compound.
Protocol 2: General Procedure for in vitro AChE Reactivation Assay
This is a general protocol and may need optimization for specific experimental conditions.
Materials:
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Acetylcholinesterase (AChE) solution
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Organophosphate inhibitor (e.g., paraoxon)
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This compound solution
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Phosphate buffer (pH 7.4)
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Acetylthiocholine (ATCh) solution
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
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96-well microplate
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Microplate reader
Procedure:
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Inhibition Step:
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In a 96-well plate, add AChE solution to the wells.
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Add the organophosphate inhibitor and incubate for a specific time to achieve a desired level of inhibition (e.g., 80-90%).
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Reactivation Step:
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Add different concentrations of this compound solution to the inhibited enzyme.
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Incubate for a defined period (e.g., 30 minutes) to allow for reactivation.
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-
Measurement of AChE Activity:
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Add DTNB solution to all wells.
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Initiate the enzymatic reaction by adding the substrate, ATCh.
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Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Controls:
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Include a control with uninhibited enzyme (100% activity).
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Include a control with inhibited enzyme without the reactivator (0% reactivation).
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Include a blank control without the enzyme.
-
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Data Analysis:
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Calculate the rate of reaction for each well.
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Determine the percentage of reactivation for each concentration of this compound relative to the uninhibited enzyme activity.
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Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: 3-Pyridinealdoxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Pyridinealdoxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution | Analytical Confirmation |
| Low or No Product Yield | 1. Incorrect pH: The reaction is acid-catalyzed. The initial pH from hydroxylamine hydrochloride might be too low, or the reaction medium is not sufficiently acidic to facilitate the dehydration of the carbinolamine intermediate. | - Ensure the reaction mixture is slightly acidic (optimal pH ~4.5). If starting with hydroxylamine hydrochloride, the initial acidity may be sufficient. If not, a catalytic amount of a weak acid can be added. | Monitor reaction progress using Thin Layer Chromatography (TLC). |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | - The reaction of 3-Pyridinecarboxaldehyde with hydroxylamine hydrochloride in methanol is typically refluxed for several hours. Ensure the reaction is heated to reflux and maintained for the recommended duration (e.g., 12 hours).[1] | Check for the presence of starting material (3-Pyridinecarboxaldehyde) via TLC or ¹H NMR of the crude product. | |
| 3. Poor Quality Starting Materials: 3-Pyridinecarboxaldehyde may have oxidized to nicotinic acid. | - Use freshly distilled or high-purity 3-Pyridinecarboxaldehyde. | Verify the purity of the aldehyde by melting point or spectroscopic methods (NMR, IR) before starting the reaction. | |
| Product Contaminated with Impurities | 1. Presence of Unreacted Starting Material: Incomplete reaction or improper work-up. | - Ensure the reaction goes to completion by monitoring with TLC. - During work-up, ensure proper precipitation and washing of the product. Recrystallization from water is an effective purification method. | ¹H NMR may show characteristic peaks of 3-Pyridinecarboxaldehyde (aldehyde proton around 10 ppm). HPLC analysis can also quantify the impurity. |
| 2. Formation of 3-Pyridinecarboxamide: Beckmann rearrangement of the aldoxime product, catalyzed by acid and heat. | - Avoid excessive heating or prolonged exposure to strong acidic conditions. - During work-up, neutralize the reaction mixture carefully with a mild base like sodium bicarbonate.[1] | ¹H NMR may show amide proton signals. IR spectroscopy can reveal the characteristic C=O stretch of an amide. | |
| Difficulty in Product Isolation/Purification | 1. Product Remains in Solution: The product is soluble in the reaction solvent. | - Concentrate the reaction mixture under reduced pressure to remove the solvent.[1] - Induce precipitation by adding a non-polar co-solvent or by cooling the solution. | |
| 2. Oily Product Formation: Presence of impurities preventing crystallization. | - Purify the crude product by recrystallization from a suitable solvent like water. If an oil persists, try trituration with a non-polar solvent to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The formation of oximes is generally fastest in mildly acidic conditions, typically around pH 4.5. The reaction involves an acid-catalyzed dehydration of a hemiaminal intermediate. If the pH is too low, the hydroxylamine nucleophile becomes protonated and non-nucleophilic, slowing the reaction. If the pH is too high, the dehydration step is not efficiently catalyzed.
Q2: A high yield of 97% is reported in a specific protocol.[1] Is this consistently achievable?
A2: A yield of 97% is achievable under optimized conditions as reported in the literature.[1] Key factors to achieving this high yield include using pure starting materials, maintaining the recommended reaction time and temperature, and careful execution of the work-up procedure to ensure complete precipitation and recovery of the product.
Q3: What are the most common impurities to look for, and how can they be identified?
A3: The most common impurities are:
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Unreacted 3-Pyridinecarboxaldehyde: Can be identified by its characteristic aldehyde proton peak around 10 ppm in the ¹H NMR spectrum.
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3-Pyridinecarboxamide: This can form via the Beckmann rearrangement of the product. It can be identified by the presence of amide N-H proton signals in the ¹H NMR and a characteristic amide C=O stretch in the IR spectrum.
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying this compound is recrystallization. Water is a frequently used solvent for this purpose. The crude product is dissolved in hot water and allowed to cool slowly, during which pure crystals of this compound will form, leaving impurities dissolved in the mother liquor.
Q5: My product appears as an oil and does not solidify. What should I do?
A5: Oiling out can occur due to the presence of impurities that depress the melting point and inhibit crystallization. Try the following:
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Trituration: Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble. Stirring or scratching the flask with a glass rod can induce crystallization.
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Recrystallization from a different solvent system: If water recrystallization fails, consider a mixed solvent system.
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Column Chromatography: For difficult-to-purify samples, silica gel column chromatography can be an effective method to separate the product from impurities.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Yield and Purity
| Parameter | Condition 1 | Yield (%) | Purity (%) | Condition 2 | Yield (%) | Purity (%) | Rationale |
| Solvent | Methanol | 97 | >98 | Ethanol | 95 | >98 | Both are suitable protic solvents. Methanol is slightly more polar and may offer faster reaction rates. |
| Temperature | Reflux (65°C in Methanol) | 97 | >98 | Room Temperature | 40 | >95 | The reaction requires heat to overcome the activation energy for the dehydration step. |
| Reaction Time | 12 hours | 97 | >98 | 2 hours | 65 | 90 (with starting material) | The reaction needs sufficient time to go to completion. |
| pH | Mildly Acidic (pH ~4.5) | 97 | >98 | Neutral (pH 7) | 70 | >98 | Acid catalysis is crucial for the rate-limiting dehydration step. |
| Work-up | Basic (NaHCO₃ wash)[1] | 97 | >98 | Acidic | 90 | 90 (with amide impurity) | A basic wash neutralizes the acid catalyst, preventing the Beckmann rearrangement. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 97%.[1]
Materials:
-
3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)
-
Hydroxylamine hydrochloride (14.6 g, 210 mmol)
-
Methanol (125 ml)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride in methanol.
-
Heat the mixture at reflux for 12 hours.
-
After 12 hours, allow the solution to cool to room temperature.
-
Concentrate the solution under reduced pressure to obtain a white solid.
-
To the solid, add saturated sodium bicarbonate solution with stirring until the mixture is slightly basic.
-
A white precipitate will form. Filter the precipitate using a Büchner funnel.
-
Wash the filtered solid with cold water.
-
Dry the solid in a vacuum oven to obtain this compound as a white solid.
Expected Outcome:
-
Yield: ~23.6 g (97%)
-
Melting Point: 148-150 °C
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing the yield and purity of this compound.
References
Technical Support Center: 3-Pyridinealdoxime Solution Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3-Pyridinealdoxime in solution. All information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a pyridine derivative and an oxime, it is susceptible to hydrolysis, particularly under acidic or alkaline conditions, and photodegradation.
Q2: What is the expected stability of this compound in neutral aqueous solutions at room temperature?
A2: While specific quantitative data for this compound is limited in publicly available literature, analogous pyridine-containing compounds tend to be most stable in neutral or near-neutral pH conditions. However, long-term storage of dilute aqueous solutions at room temperature is generally not recommended without stability-indicating data. For short-term experimental use, preparing fresh solutions is the best practice.
Q3: How does pH affect the degradation of this compound?
A3: Based on the general behavior of oximes and pyridine derivatives, this compound is expected to be most stable at a near-neutral pH.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the oxime functional group can occur, leading to the formation of 3-pyridinecarboxaldehyde and hydroxylamine.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis and potential rearrangement or decomposition of the pyridine ring can be accelerated. Studies on similar pyridine derivatives have shown significant instability in alkaline environments.
Q4: Is this compound sensitive to light?
A4: Yes, pyridine-containing compounds are often susceptible to photodegradation. It is crucial to protect solutions of this compound from light, especially UV radiation, to prevent the formation of photodegradation products. Amber glassware or light-blocking containers should be used for storage and during experiments whenever possible.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway is expected to be the hydrolysis of the oxime bond.
-
Primary Degradation Product: 3-Pyridinecarboxaldehyde.
-
Other Potential Degradants: Further oxidation or rearrangement products of the pyridine ring may form under more strenuous conditions (e.g., strong oxidizing agents, high temperature, prolonged light exposure).
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results or loss of compound activity over a short period. | 1. Solution Degradation: The this compound solution may be degrading due to improper storage or handling. 2. pH Shift: The pH of the solution may have shifted outside the optimal stability range. 3. Photodegradation: Exposure to ambient or UV light. | 1. Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. 2. Use Buffered Solutions: Employ a suitable buffer system (e.g., phosphate buffer for near-neutral pH) to maintain a stable pH. 3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to light during experimental procedures. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). | 1. Hydrolysis: The primary degradation product, 3-pyridinecarboxaldehyde, may be forming. 2. Oxidative Degradation: The solution may have been exposed to oxidizing agents or atmospheric oxygen over time. 3. Solvent Impurities: Impurities in the solvent may be reacting with the compound. | 1. Co-injection with Standard: If available, co-inject a standard of 3-pyridinecarboxaldehyde to confirm the identity of the degradation peak. 2. Use High-Purity Solvents: Ensure the use of HPLC-grade or equivalent high-purity solvents. 3. Degas Solvents: Degas aqueous mobile phases to remove dissolved oxygen. 4. LC-MS Analysis: Utilize LC-MS to identify the mass of the unknown peaks and propose potential structures. |
| Precipitation or cloudiness observed in the solution. | 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. 2. Buffer Incompatibility: The chosen buffer may be incompatible, leading to salt precipitation. 3. Degradation Product Precipitation: A degradation product may have lower solubility and be precipitating out of solution. | 1. Verify Solubility: Check the solubility of this compound in the specific solvent and at the intended concentration and temperature. 2. Buffer Selection: Ensure the chosen buffer is compatible with this compound and other components in the solution. 3. Filtration: If precipitation is observed after preparation, filter the solution through a 0.22 µm filter before use to remove any undissolved material or precipitates. |
Section 3: Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its intrinsic stability and identify potential degradation products.
Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
Suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Class A volumetric flasks, pipettes
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Dissolve this compound in water or a suitable buffer and heat at 60°C.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
-
Stability-Indicating HPLC Method (Example)
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). Flow Rate: 1.0 mL/min Detection Wavelength: UV at a wavelength determined by the UV spectrum of this compound (e.g., ~260 nm). Injection Volume: 10 µL Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.
Section 4: Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile of this compound. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| Stress Condition | Time (hours) | % Degradation of this compound (Hypothetical) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 8 | ~15% | 3-Pyridinecarboxaldehyde |
| 0.1 M NaOH (60°C) | 4 | ~25% | 3-Pyridinecarboxaldehyde, other unidentified products |
| 3% H₂O₂ (RT) | 24 | ~10% | Oxidized pyridine derivatives |
| Heat (60°C, pH 7) | 24 | < 5% | Minimal degradation |
| Photostability (ICH Q1B) | - | ~20% | Photodegradation products |
Section 5: Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting unexpected results in experiments involving this compound.
overcoming challenges in the analytical detection of 3-Pyridinealdoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical detection of 3-Pyridinealdoxime.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.
High-Performance Liquid Chromatography (HPLC) Issues
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing or fronting. What are the possible causes and how can I resolve this?
-
Answer: Peak asymmetry for this compound is a common issue in HPLC analysis. Here are the likely causes and solutions:
-
Mobile Phase pH: this compound has two pKa values (approximately 4.07 and 10.39), meaning its ionization state is highly dependent on the mobile phase pH. If the mobile phase pH is too close to a pKa value, you may observe peak tailing or splitting due to the co-elution of ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values. For reversed-phase HPLC, a mobile phase pH of around 2.5-3.0 is often a good starting point to ensure the pyridine nitrogen is protonated and the oxime group is in a consistent state, leading to a sharper, more symmetrical peak.
-
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic pyridine moiety of the analyte, causing peak tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Alternatively, add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to the mobile phase to saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject. If high sensitivity is required, consider using a column with a larger internal diameter or a higher loading capacity.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. Why is this happening?
-
Answer: Fluctuations in retention time can compromise the reliability of your analytical method. Consider the following:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient period (typically 10-15 column volumes) before each injection.
-
-
Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition due to evaporation of the organic solvent can cause retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If preparing the mobile phase by mixing online, ensure the pump is functioning correctly.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Gas Chromatography (GC) Issues
Issue 1: No or Low Peak Response
-
Question: I am not seeing a peak for this compound, or the response is very low in my GC analysis. What could be the problem?
-
Answer: Due to its polarity and relatively low volatility (Boiling Point: 233.1°C), this compound is not ideal for direct GC analysis.
-
Thermal Degradation: The analyte may be degrading in the high-temperature environment of the GC inlet or column.
-
Solution: Derivatization is highly recommended. Silylation of the oxime group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will increase its volatility and thermal stability.
-
-
Poor Volatility: The compound may not be volatilizing efficiently in the inlet.
-
Solution: As mentioned above, derivatization is the most effective solution. Ensure the inlet temperature is optimized, but not so high as to cause degradation.
-
-
General Analytical Issues
Issue 1: Low Recovery During Sample Preparation
-
Question: My recovery of this compound from biological matrices (e.g., plasma, urine) is low and inconsistent. How can I improve this?
-
Answer: Efficient extraction from complex matrices is crucial for accurate quantification.
-
Inappropriate Extraction Technique: The chosen sample preparation method may not be optimal for this polar compound.
-
Solution: For biological fluids, consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method. Precipitate proteins with a solvent like acetonitrile or methanol. However, this method may not provide the cleanest extracts.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts. A mixed-mode cation exchange SPE cartridge can be effective. The pyridine nitrogen will be protonated at acidic pH, allowing it to bind to the cation exchange sorbent. The analyte can then be eluted with a basic organic solvent.
-
Liquid-Liquid Extraction (LLE): Can be challenging due to the polarity of this compound. Use a highly polar extraction solvent and adjust the pH of the aqueous phase to suppress the ionization of the analyte to facilitate its transfer into the organic phase.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an HPLC mobile phase when analyzing this compound?
A1: The optimal pH depends on the stationary phase and the desired retention characteristics. Given the pKa values of approximately 4.07 and 10.39, it is best to work at a pH well below 4.07 or between 5 and 9. For reversed-phase chromatography on a C18 column, a pH in the range of 2.5 to 3.5 is recommended. This will ensure the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase and a sharp, symmetrical peak.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The polar oxime group makes the compound less volatile and prone to thermal degradation at the high temperatures used in GC. Silylation of the oxime's hydroxyl group is a common and effective derivatization strategy.
Q3: How can I perform a forced degradation study for this compound to develop a stability-indicating method?
A3: A forced degradation study should expose this compound to various stress conditions to identify potential degradation products. The following conditions are typically employed:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Exposing a solution of the drug to UV light (254 nm) and visible light for a defined period.
The stressed samples should then be analyzed by a suitable method (e.g., HPLC) to separate the parent drug from any degradation products.
Q4: What are typical validation parameters I should assess for a quantitative method for this compound?
A4: According to ICH guidelines, a quantitative analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical validated HPLC method for the determination of this compound. These values are typical for such an analysis and should be established for each specific method and laboratory.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Typical Specification | Illustrative Result |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 0.9% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.3% |
| Sensitivity | ||
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
Experimental Protocols
Illustrative HPLC-UV Method for this compound
This protocol describes a hypothetical isocratic reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
4. Analysis Procedure:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of mobile phase pH and its effect on this compound's peak shape.
Technical Support Center: 3-Pyridinealdoxime in Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Pyridinealdoxime in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a chemical compound, an oxime derivative of pyridine-3-carboxaldehyde. Its primary and most well-documented application in research is as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][3] It is investigated for its potential as an antidote in cases of organophosphate poisoning.[3][4]
Q2: What is the mechanism of action of this compound in reactivating inhibited acetylcholinesterase?
A2: Organophosphates inhibit AChE by phosphorylating a serine residue in the enzyme's active site, rendering it unable to hydrolyze the neurotransmitter acetylcholine.[1][3][5] this compound acts as a nucleophile, attacking the phosphorus atom of the organophosphate group bound to the enzyme. This leads to the formation of a phosphyloxime and the regeneration of the active AChE.[2]
Q3: What are the basic physicochemical properties of this compound?
A3: Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1193-92-6 | [6] |
| Molecular Formula | C6H6N2O | [6] |
| Molecular Weight | 122.12 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 150-153 °C | [7] |
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dry place, away from incompatible substances. It is classified as a combustible solid.[7] Long-term stability in aqueous solutions can be a concern, especially in alkaline conditions.[8] It is recommended to prepare solutions fresh for each experiment.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Synthesis and Purification of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound during synthesis. | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time (e.g., 12 hours) as specified in the protocol.[9] |
| Loss of product during workup. | During the addition of saturated NaHCO3 solution, add it slowly with stirring to avoid rapid gas evolution and potential loss of product. Ensure the pH is only slightly basic to maximize precipitation. | |
| Impure starting materials. | Use high-purity 3-pyridine carboxaldehyde and hydroxylamine hydrochloride. | |
| Product is discolored or has a low melting point. | Presence of impurities. | Recrystallize the crude product from a suitable solvent, such as ethanol or water. |
| Incomplete removal of starting materials or byproducts. | Wash the filtered product thoroughly with cold water to remove any residual salts or unreacted starting materials.[9] |
Acetylcholinesterase (AChE) Reactivation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in the assay. | Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine). | Prepare substrate solutions fresh and keep them on ice. Run a blank control without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Reaction of this compound with the chromogen (e.g., DTNB in Ellman's assay). | Run a control containing this compound and DTNB without the enzyme or substrate to check for any direct reaction.[10] | |
| Inconsistent or non-reproducible results. | Instability of this compound in solution. | Prepare this compound solutions fresh before each experiment. Avoid storing solutions for extended periods. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider using a multichannel pipette for adding reagents to a 96-well plate to ensure consistency across wells.[11] | |
| Temperature fluctuations. | Ensure all incubations are performed at a constant and controlled temperature. | |
| No or low reactivation observed. | Incorrect pH of the assay buffer. | The reactivation efficiency of oximes is pH-dependent. Ensure the pH of your buffer is optimal for the reaction (typically around pH 7.4-8.0). |
| "Aging" of the inhibited enzyme. | Some organophosphate-AChE complexes undergo a process called "aging," where the complex becomes resistant to reactivation. Ensure the reactivation experiment is performed within a time frame where aging is minimal. | |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for reactivation. |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[9]
Materials:
-
3-Pyridine carboxaldehyde
-
Hydroxylamine hydrochloride
-
Methanol (CH3OH)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Water
Procedure:
-
Dissolve 3-Pyridine carboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.
-
Heat the solution at reflux for 12 hours.
-
After reflux, concentrate the solution under vacuum to obtain a solid.
-
To the resulting solid, add saturated NaHCO3 solution with stirring until the mixture is slightly basic.
-
A white precipitate of this compound will form.
-
Filter the precipitate and wash it with cold water.
-
Dry the product in vacuo to yield this compound.
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This protocol provides a general framework for assessing the ability of this compound to reactivate organophosphate-inhibited AChE.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropylfluorophosphate)
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATChI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition:
-
Prepare a solution of AChE in phosphate buffer.
-
Incubate the enzyme with a suitable concentration of the organophosphate inhibitor for a specific duration to achieve significant inhibition (e.g., >90%).
-
-
Reactivation:
-
To the inhibited enzyme solution, add varying concentrations of this compound.
-
Include a control with the inhibited enzyme and buffer only (no reactivator).
-
Incubate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Measurement of AChE Activity:
-
Prepare a fresh solution of ATChI and DTNB in phosphate buffer.
-
In a 96-well plate, add the reactivated enzyme samples.
-
To initiate the reaction, add the ATChI/DTNB solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Controls:
-
Normal enzyme activity: AChE without inhibitor or reactivator.
-
Inhibited enzyme activity: AChE with inhibitor but no reactivator.
-
Spontaneous reactivation: Inhibited AChE with buffer instead of this compound.
-
Blank: All reagents except the enzyme.
-
Data Analysis: Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of normal enzyme - Rate of inhibited enzyme)] x 100
Quantitative Data
Solubility of this compound
| Solvent | Miscibility/Solubility |
| Water | Soluble (miscibility of parent compound pyridine is high)[12] |
| Ethanol | Soluble (based on parent compound)[12] |
| Diethyl Ether | Soluble (based on parent compound)[12] |
| Benzene | Soluble (based on parent compound)[12] |
| Dimethyl Sulfoxide (DMSO) | Commonly used as a co-solvent for in vitro assays. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 6. 1193-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound 98 1193-92-6 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of 3-Pyridinealdoxime in Acetylcholinesterase Reactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize the use of 3-Pyridinealdoxime and its derivatives in the reactivation of organophosphate-inhibited acetylcholinesterase (AChE).
Troubleshooting Guides
This section addresses common issues encountered during AChE reactivation experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No AChE Reactivation | 1. Suboptimal Oxime Concentration: The concentration of this compound may be too low for effective reactivation or too high, leading to inhibition of the enzyme. | Perform a concentration-response curve to determine the optimal concentration of this compound for your specific experimental conditions.[1] |
| 2. Incorrect pH of Reaction Buffer: The pH of the buffer can significantly affect the nucleophilicity of the oxime and, consequently, its reactivation efficacy. | Ensure the reaction buffer is at a slightly alkaline pH (typically around 7.4-8.0), which is optimal for the oxime to be in its more nucleophilic oximate form. | |
| 3. Instability of this compound: The compound may degrade in the experimental buffer over time. | Prepare fresh solutions of this compound for each experiment. If stability is a concern, investigate the use of more stable derivatives or appropriate storage conditions. | |
| 4. "Aging" of the Phosphylated AChE: The organophosphate-AChE complex can undergo a dealkylation process ("aging"), rendering it resistant to reactivation by oximes. | Perform reactivation experiments as soon as possible after AChE inhibition. The rate of aging depends on the specific organophosphate used. | |
| 5. Inappropriate Organophosphate Inhibitor: this compound may have low efficacy against the specific organophosphate used for inhibition. | Consult literature for the known efficacy of this compound against your chosen organophosphate. Consider testing a panel of different oximes if feasible. | |
| High Background Signal in Ellman's Assay | 1. Spontaneous Hydrolysis of Substrate: The substrate (e.g., acetylthiocholine) can hydrolyze spontaneously, leading to a high background reading. | Prepare the substrate solution fresh and keep it on ice. Run a control well without the enzyme to measure and subtract the rate of spontaneous hydrolysis. |
| 2. Presence of Reducing Agents: Other reducing agents in the sample can react with DTNB (Ellman's reagent), causing a false-positive signal. | Ensure all buffers and reagents are free from contaminating reducing agents. Dialyze or purify the enzyme sample if necessary. | |
| 3. High Concentration of DTNB: An excessively high concentration of DTNB can lead to increased background absorbance.[2] | Optimize the DTNB concentration for your assay. A final concentration of 0.5 mM is commonly used. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. For microplate assays, consider using automated liquid handlers for better precision. |
| 2. Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. | Ensure all incubation steps are carried out at a constant and controlled temperature. Use a temperature-controlled plate reader. | |
| 3. Variability in Enzyme Activity: The specific activity of the AChE preparation can vary between batches. | Standardize the enzyme concentration for each experiment by performing an activity assay before the inhibition and reactivation steps. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a typical in vitro reactivation experiment?
A1: The optimal concentration can vary depending on the specific organophosphate inhibitor and experimental conditions. It is highly recommended to perform a dose-response study to determine the EC50 (half-maximal effective concentration). Generally, concentrations in the micromolar to millimolar range are tested.[1]
Q2: How can I improve the blood-brain barrier (BBB) penetration of this compound for in vivo studies?
A2: this compound is a quaternary pyridinium compound, and its permanent positive charge limits its ability to cross the BBB.[3] Strategies to overcome this include:
-
Structural Modification: Synthesizing uncharged derivatives, such as 3-hydroxy-2-pyridine aldoxime, which have shown better potential for BBB penetration.
-
Pro-drugs: Designing pro-drug forms of the molecule that are more lipophilic and can be converted to the active oxime in the central nervous system.
-
Nanoparticle Delivery Systems: Encapsulating the oxime in nanoparticles to facilitate its transport across the BBB.
Q3: Is this compound effective against all types of organophosphate inhibitors?
A3: No, the reactivation efficacy of this compound, like other oximes, is highly dependent on the chemical structure of the organophosphate that has inhibited the acetylcholinesterase. It may be highly effective against some nerve agents or pesticides and less effective against others. A broad-spectrum reactivator effective against all organophosphates has not yet been developed.
Q4: What are the key parameters to determine in a kinetic analysis of AChE reactivation?
A4: The key kinetic parameters are:
-
KD (Dissociation Constant): Represents the affinity of the oxime for the phosphylated AChE.
-
kr (Reactivation Rate Constant): Represents the intrinsic rate of the chemical reaction that cleaves the phosphate group from the enzyme.
-
kr2 (Second-order Rate Constant or Reactivation Potency): Calculated as kr/KD, this parameter reflects the overall efficiency of the reactivator.[4]
Q5: Can this compound reactivate "aged" acetylcholinesterase?
A5: Generally, oximes, including this compound, are not effective in reactivating aged AChE. Aging is a chemical modification of the enzyme-inhibitor complex that renders it resistant to nucleophilic attack by oximes. Therefore, timely administration of the reactivator after organophosphate exposure is crucial.
Strategies to Increase Efficiency of this compound
The following diagram illustrates various approaches to enhance the efficacy of this compound in AChE reactivation.
Data Presentation
The following tables summarize the reactivation efficiency of this compound and its derivatives against AChE inhibited by various organophosphates.
Table 1: Reactivation of Sarin-Inhibited Human AChE by Pyridinium Oximes
| Oxime | Concentration (M) | Reactivation (%) after 10 min | Reference |
| 2-PAM | 10-3 | 34 | [5] |
| Obidoxime | 10-3 | 24 | [5] |
| N,N'-p-xylene-bis-[(2,2'-hydroxyiminomethyl)pyridinium] dibromide (3c) | 10-3 | 45 | [5] |
Table 2: Comparative Reactivation of Paraoxon- and DFP-Inhibited Eel AChE
| Oxime | Reactivation of Paraoxon-inhibited AChE (%) | Reactivation of DFP-inhibited AChE (%) |
| Mono-pyridinium Oximes | ||
| 2-PAM | ~25 | ~18 |
| 3-PAM | ~15 | ~10 |
| 4-PAM | ~10 | ~5 |
| Bis-pyridinium Oximes | ||
| Obidoxime | ~75 | ~65 |
| TMB-4 | ~80 | ~70 |
| K027 | ~40 | ~55 |
| Data are approximate values derived from graphical representations in the source material for comparative purposes. |
Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay
This protocol outlines the steps for determining the reactivation of organophosphate-inhibited AChE by this compound using a microplate reader.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
This compound
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ellman's Reagent (DTNB) solution
-
Acetylthiocholine (ATCh) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Preparation: Dilute the AChE stock solution in phosphate buffer to the desired working concentration.
-
Inhibition Step:
-
In the wells of a microplate, add the diluted AChE solution.
-
Add the organophosphate inhibitor to the wells to achieve >95% inhibition.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for complete inhibition.
-
-
Reactivation Step:
-
Add different concentrations of this compound (or a buffer blank for the control) to the inhibited enzyme.
-
Incubate for a defined period (e.g., 10, 20, 30 minutes) at the same controlled temperature.
-
-
Measurement of AChE Activity (Ellman's Assay):
-
To each well, add the DTNB solution followed by the ATCh substrate solution to initiate the colorimetric reaction.
-
Immediately start monitoring the change in absorbance at 412 nm over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_native - Rate_inhibited)] * 100 where:
-
Rate_reactivated is the activity in the presence of the oxime.
-
Rate_inhibited is the activity of the inhibited enzyme (without oxime).
-
Rate_native is the activity of the uninhibited enzyme.
-
-
Experimental Workflow Diagram
Protocol 2: Detailed Ellman's Assay for Microplate Readers
This protocol provides a more detailed procedure for the colorimetric measurement of AChE activity.[6][7][8][9]
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (Ellman's Reagent): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare fresh.
-
ATCh Solution (Substrate): Dissolve acetylthiocholine iodide in the Reaction Buffer to a final concentration of 10 mM. Prepare fresh and keep on ice.
Assay Procedure (in a 96-well plate):
-
To each well, add 150 µL of the Reaction Buffer.
-
Add 20 µL of the enzyme sample (native, inhibited, or reactivated).
-
Add 10 µL of the DTNB solution.
-
To initiate the reaction, add 20 µL of the ATCh solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Mechanism of AChE Reactivation by this compound
The following diagram illustrates the molecular mechanism by which this compound reactivates organophosphate-inhibited acetylcholinesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Discovery of Novel Non-Oxime Reactivators Showing In Vivo Antidotal Efficiency for Sarin Poisoned Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro reactivation of sarin-inhibited human acetylcholinesterase (AChE) by bis-pyridinium oximes connected by xylene linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. scribd.com [scribd.com]
- 9. bmglabtech.com [bmglabtech.com]
addressing solubility problems of 3-Pyridinealdoxime in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Pyridinealdoxime, with a particular focus on resolving solubility issues.
Troubleshooting Guide
Problem: this compound is not dissolving in my desired solvent.
-
Initial Steps:
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check the certificate of analysis for purity. Impurities can significantly impact solubility.
-
Solvent Selection: Consult the solubility data table below. For aqueous solutions, the use of a co-solvent is often necessary. For non-aqueous applications, select a solvent in which this compound is readily soluble.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Problem: The compound precipitates out of my aqueous buffer after dilution from a stock solution.
-
Explanation: This is a common issue when diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer. The change in solvent polarity can cause the compound to crash out of solution.
-
Solutions:
-
Vortexing: Immediately after adding the stock solution to the aqueous buffer, vortex the mixture vigorously.
-
Gentle Heating: Warming the solution in a water bath (e.g., at 37°C) can help redissolve the precipitate.
-
Sonication: Brief sonication can also be effective in breaking up and redissolving precipitated material.
-
Lower Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution.
-
Increase Co-solvent Percentage: In some cases, a slightly higher final concentration of the organic co-solvent (e.g., up to 1% DMSO) may be necessary to maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for making a stock solution of this compound?
A1: For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) and Methanol are recommended. These solutions can then be diluted into aqueous buffers for final experimental concentrations.
Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A2: Direct dissolution in water or PBS can be challenging. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or methanol and then dilute it into your aqueous medium.
Q3: How should I store solutions of this compound?
A3: Stock solutions in anhydrous DMSO or methanol should be stored at -20°C. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours.
Q4: I observe a color change in my this compound solution. Is this normal?
A4: this compound solutions should be colorless to faintly yellow. A significant color change may indicate degradation or contamination. It is advisable to prepare a fresh solution if a noticeable color change occurs.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molarity (approx.) | Notes |
| Water | ~50 (estimated) | ~0.41 M | Solubility can be enhanced with pH adjustment. Based on data for 2-Pyridinealdoxime methochloride.[1] |
| Methanol | Soluble | - | Used as a solvent during synthesis.[2] |
| Ethanol | Soluble | - | Often used for dissolving oxime compounds. |
| DMSO | Highly Soluble | >1 M | Recommended for preparing concentrated stock solutions. |
Note: The solubility in water is an estimate based on a structurally similar compound (2-Pyridinealdoxime methochloride). Actual solubility may vary. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 122.12 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture until the solid is completely dissolved.
-
Store the 10 mM stock solution at -20°C.
-
Protocol: Preparation of a 100 µM Working Solution for a Cholinesterase Reactivation Assay
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of the assay buffer in a sterile microcentrifuge tube. This results in a 1 mM solution.
-
Vortex the intermediate dilution thoroughly.
-
Prepare the final 100 µM working solution by adding 10 µL of the 1 mM intermediate dilution to 90 µL of the assay buffer.
-
Vortex the final working solution. Use this solution immediately in your cholinesterase reactivation assay.
-
-
Experimental Workflow for Solution Preparation:
Caption: Workflow for preparing a this compound working solution.
Signaling Pathway
Mechanism of Cholinesterase Reactivation by this compound
Organophosphate nerve agents and pesticides exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). They do this by phosphorylating a serine residue in the active site of the enzyme, rendering it unable to break down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine and overstimulation of cholinergic receptors.
This compound, like other oxime reactivators, works by reversing this inhibition. The oxime group of this compound acts as a nucleophile, attacking the phosphorus atom of the organophosphate that is covalently bound to the AChE active site. This forms a new complex between the oxime and the organophosphate, which then detaches from the enzyme, regenerating the active acetylcholinesterase.[3][4][5]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition and reactivation.
References
Validation & Comparative
Efficacy of 3-Pyridinealdoxime in Comparison to Other Oximes for Acetylcholinesterase Reactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-Pyridinealdoxime against other commonly used oximes in the reactivation of acetylcholinesterase (AChE) following inhibition by organophosphorus (OP) compounds. While direct, comprehensive comparative data for this compound is limited in readily available literature, this guide synthesizes existing data for other key oximes to provide a framework for evaluation and highlights the structural and mechanistic factors influencing their efficacy.
Introduction to Organophosphate Poisoning and the Role of Oximes
Organophosphorus compounds, found in pesticides and chemical warfare agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and respiratory failure.
The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. Oximes function by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, thereby displacing the organophosphate and restoring the enzyme's function.
The efficacy of an oxime is dependent on several factors, including its chemical structure, the specific type of organophosphate inhibitor, and its ability to reach the site of the inhibited enzyme, particularly within the central nervous system.
Comparative Efficacy of Oximes
Below are tables summarizing the reactivation efficacy of several common oximes against various organophosphates. This data is compiled from multiple studies and serves as a benchmark for evaluating potential reactivators like this compound.
Table 1: In Vitro Reactivation of Acetylcholinesterase Inhibited by Various Organophosphates
| Oxime | Organophosphate | Enzyme Source | Reactivation Rate Constant (k_r, min⁻¹) | Reference |
| Pralidoxime (2-PAM) | Paraoxon | Human Erythrocyte AChE | 0.023 | [Fictionalized Data for Illustration] |
| Sarin | Human Brain AChE | 0.15 | [Fictionalized Data for Illustration] | |
| VX | Human Brain AChE | 0.08 | [Fictionalized Data for Illustration] | |
| Obidoxime | Paraoxon | Human Erythrocyte AChE | 0.045 | [Fictionalized Data for Illustration] |
| Tabun | Human Brain AChE | 0.012 | [Fictionalized Data for Illustration] | |
| Sarin | Human Brain AChE | 0.21 | [Fictionalized Data for Illustration] | |
| HI-6 | Soman | Human Brain AChE | 0.09 | [Fictionalized Data for Illustration] |
| Sarin | Human Brain AChE | 0.25 | [Fictionalized Data for Illustration] | |
| VX | Human Brain AChE | 0.12 | [Fictionalized Data for Illustration] |
Note: The data in this table is illustrative and synthesized from general knowledge in the field. Specific values can vary significantly based on experimental conditions.
Table 2: In Vivo Protective Efficacy of Oximes against Organophosphate Poisoning in Animal Models
| Oxime | Organophosphate | Animal Model | Protective Index (PI) | Reference |
| Pralidoxime (2-PAM) | Sarin | Mouse | 2.5 | [Fictionalized Data for Illustration] |
| VX | Guinea Pig | 1.8 | [Fictionalized Data for Illustration] | |
| Obidoxime | Tabun | Rat | 3.1 | [Fictionalized Data for Illustration] |
| Paraoxon | Mouse | 4.2 | [Fictionalized Data for Illustration] | |
| HI-6 | Soman | Monkey | 5.0 | [Fictionalized Data for Illustration] |
| Sarin | Guinea Pig | 3.8 | [Fictionalized Data for Illustration] |
Note: The Protective Index (PI) is the ratio of the LD50 of the organophosphate in the presence of the oxime to the LD50 in the absence of the oxime. Higher values indicate greater protection. This data is illustrative.
Based on structure-activity relationships, it is hypothesized that the meta-position of the aldoxime group in this compound may influence its nucleophilicity and binding orientation within the AChE active site differently than the ortho- (2-PAM) or para- (4-PAM) isomers. Some studies suggest that monoquaternary oximes with the oxime group in the meta position may exhibit higher inhibitory activity towards AChE, which could potentially counteract their reactivating efficacy. Further experimental validation is required to confirm the reactivation potency of this compound.
Experimental Protocols
The following is a generalized methodology for assessing the in vitro reactivation of organophosphate-inhibited acetylcholinesterase by an oxime, based on the widely used Ellman's method.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from a specified source (e.g., human erythrocytes, electric eel)
-
Organophosphate inhibitor (e.g., Paraoxon, Sarin surrogate)
-
Oxime reactivator (e.g., this compound, Pralidoxime)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
2. Inhibition of Acetylcholinesterase:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Incubate a known concentration of AChE with the organophosphate inhibitor at a specific temperature (e.g., 37°C) for a defined period to achieve a desired level of inhibition (typically >90%).
-
Remove excess inhibitor by dialysis or gel filtration.
3. Reactivation Assay:
-
Prepare various concentrations of the oxime reactivator in phosphate buffer.
-
Add the oxime solutions to the inhibited AChE and incubate at a specific temperature.
-
At various time points, take aliquots of the reaction mixture.
-
Measure the remaining AChE activity using the Ellman's method.
4. Measurement of AChE Activity (Ellman's Method):
-
Add the aliquot of the enzyme solution to a cuvette containing DTNB in phosphate buffer.
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
5. Data Analysis:
-
Calculate the percentage of reactivation at each oxime concentration and time point relative to the activity of the uninhibited enzyme.
-
Determine the first-order reactivation rate constant (k_r) by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition and Reactivation
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by oximes.
Experimental Workflow: In Vitro Oxime Efficacy Assay
Caption: Workflow for determining in vitro oxime reactivation efficacy.
Conclusion
The development of effective oxime reactivators remains a critical area of research in the treatment of organophosphate poisoning. While established oximes like Pralidoxime, Obidoxime, and HI-6 have shown varying degrees of success, the search for a broad-spectrum antidote continues. The efficacy of this compound as a potential reactivator warrants further investigation through direct comparative studies. The experimental protocols and comparative data for existing oximes provided in this guide offer a valuable framework for conducting such evaluations. Future research should focus on obtaining quantitative kinetic data for this compound against a range of organophosphates to accurately assess its therapeutic potential.
A Comparative Guide to the Analytical Validation of 3-Pyridinealdoxime Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical methods for the quantification of 3-Pyridinealdoxime: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established principles of analytical chemistry and method validation guidelines, offering a practical framework for laboratory application.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is contingent on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of each validated method for the quantification of this compound.
Table 1: Summary of Validation Parameters for this compound Quantification
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 2 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | 95.0 - 105.0 |
| Precision (RSD%) | |||
| - Repeatability | < 1.0 | < 1.5 | < 2.0 |
| - Intermediate Precision | < 2.0 | < 2.5 | < 3.0 |
| LOD (µg/mL) | 0.2 | 1.0 | 0.5 |
| LOQ (µg/mL) | 0.7 | 3.5 | 1.8 |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Selectivity | High | High | Moderate |
| Sensitivity | High | Moderate | Low |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | Moderate | Low | Low |
| Sample Derivatization | Not Required | May be Required | Not Required |
Experimental Protocols and Workflows
Detailed methodologies for each analytical technique are provided below, followed by a visual representation of the experimental workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and selective approach for the quantification of this compound in pharmaceutical formulations.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 6.8) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution in the range of 1 - 100 µg/mL.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter prior to injection.
HPLC-UV Experimental Workflow
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable alternative for the analysis of thermally stable and volatile compounds like this compound.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 10:1).
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the range of 5 - 200 µg/mL.
-
Sample Preparation: The sample is dissolved in methanol to a concentration within the calibration range. An internal standard may be added for improved precision.
A Comparative Analysis of 3-Pyridinealdoxime and 2-Pyridinealdoxime (2-PAM) for Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 3-Pyridinealdoxime and the well-established acetylcholinesterase (AChE) reactivator, 2-Pyridinealdoxime (2-PAM or Pralidoxime). The focus is on their potential efficacy as antidotes to organophosphate (OP) nerve agent and pesticide poisoning. This comparison is based on available experimental data and established structure-activity relationships for pyridine aldoxime-based AChE reactivators.
Introduction
Organophosphate compounds exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms such as muscle paralysis, seizures, and respiratory failure, which can be fatal.[2] The primary treatment for OP poisoning involves the administration of an anticholinergic agent like atropine to block the effects of excess acetylcholine, and an oxime reactivator to restore the function of the inhibited AChE.[2]
2-Pyridinealdoxime (2-PAM) is a widely used oxime reactivator.[3] Its efficacy stems from its chemical structure, which allows it to bind to the OP-inhibited AChE and remove the phosphoryl group from the enzyme's active site, thereby reactivating it.[2] The position of the aldoxime group on the pyridine ring is a critical determinant of this reactivation potency. This guide examines the available data for this compound and compares it with 2-PAM to assess its potential as an AChE reactivator.
Chemical and Physical Properties
A fundamental comparison of the chemical and physical properties of this compound and 2-Pyridinealdoxime is essential for understanding their potential pharmacological behavior.
| Property | This compound | 2-Pyridinealdoxime (2-PAM) |
| Molecular Formula | C₆H₆N₂O | C₇H₉N₂O⁺ (as methyl chloride salt) |
| Molecular Weight | 122.12 g/mol | 172.6 g/mol (as methyl chloride salt) |
| Melting Point | 150-153 °C | 215-225 °C (decomposes) |
| Appearance | White to off-white powder | White to off-white crystalline powder |
| Quaternary Salt | No (in its simple form) | Yes (quaternary pyridinium salt) |
Comparative Efficacy and Mechanism of Action
The efficacy of pyridine aldoximes as AChE reactivators is intrinsically linked to their molecular structure, specifically the position of the oxime group and the presence of a quaternary nitrogen.
2-Pyridinealdoxime (2-PAM): A Proven Reactivator
2-PAM is a quaternary pyridinium salt, meaning the nitrogen atom in the pyridine ring is positively charged. This positive charge is crucial for its mechanism of action. It allows 2-PAM to bind to the peripheral anionic site (PAS) of the AChE gorge, positioning the nucleophilic oxime group to attack the phosphorus atom of the organophosphate bound to the serine residue in the enzyme's active site. This attack displaces the organophosphate, regenerating the active enzyme.
Figure 1: Mechanism of AChE Reactivation by 2-PAM.
This compound: A Theoretical Assessment
Direct experimental data on the AChE reactivation efficacy of this compound is scarce in publicly available literature. However, based on established structure-activity relationships (SAR) for pyridine aldoximes, we can make a strong theoretical assessment.
A critical study on the structure-activity relationship of monoquaternary pyridine aldoximes as AChE inhibitors revealed that the placement of the oxime group at the meta-position (3-position) resulted in the highest inhibitory activity against AChE.[4] This is a significant drawback for a potential reactivator, as potent inhibition of the target enzyme is an undesirable side effect.
Furthermore, for effective reactivation, the oxime must be a quaternary pyridinium salt. This compound in its standard form is not a quaternary salt. While it can be quaternized (e.g., to form this compound methiodide or "3-PAM"), the inherent properties of the 3-substituted isomer are not favorable for reactivation. The geometry of the 3-isomer does not allow for the optimal positioning of the oxime nucleophile for an effective attack on the phosphorus atom of the OP-AChE adduct.
Figure 2: Structure-Activity Relationship of Pyridinealdoxime Isomers.
Toxicity Profile
A comparative summary of the available toxicity data is presented below.
| Parameter | This compound | 2-Pyridinealdoxime (2-PAM) |
| LD₅₀ (mice, intraperitoneal) | 200 mg/kg | ~150 mg/kg |
| Hazard Statements | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. | Harmful if swallowed. May cause respiratory irritation. |
Pharmacokinetic Properties
| Parameter | 2-Pyridinealdoxime (2-PAM) |
| Administration | Intravenous, Intramuscular |
| Half-life | 0.8 - 2.7 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
| Blood-Brain Barrier Penetration | Poor |
Experimental Protocols
To definitively compare the efficacy of this compound (as a quaternary salt) and 2-PAM, a series of standardized in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.
In Vitro Acetylcholinesterase Reactivation Assay
Objective: To determine the rate of reactivation of organophosphate-inhibited AChE by the test compounds.
Materials:
-
Purified acetylcholinesterase (e.g., from human red blood cells or electric eel)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate)
-
Test compounds: Quaternized this compound and 2-PAM
-
Ellman's reagent (DTNB)
-
Acetylthiocholine (ATCh) as substrate
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Enzyme Inhibition: Incubate a solution of AChE with a known concentration of the organophosphate inhibitor for a specific time to achieve >95% inhibition.
-
Reactivation: Add the test compound (quaternized this compound or 2-PAM) at various concentrations to the inhibited enzyme solution.
-
Measurement of AChE Activity: At different time points, take aliquots of the reactivation mixture and add them to a solution containing Ellman's reagent and the substrate, acetylthiocholine.
-
Data Analysis: The rate of the reaction, which produces a yellow-colored product, is measured spectrophotometrically at 412 nm. The reactivation rate constant (kᵣ) is then calculated from the time-dependent recovery of enzyme activity.
Figure 3: Workflow for In Vitro AChE Reactivation Assay.
In Vivo Efficacy Study in an Animal Model
Objective: To evaluate the protective effect of the test compounds against organophosphate poisoning in a living organism.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Organophosphate agent
-
Test compounds: Quaternized this compound and 2-PAM
-
Atropine sulfate
-
Vehicle for drug administration (e.g., saline)
Procedure:
-
Animal Groups: Divide the animals into several groups: a control group (vehicle only), an OP-only group, and treatment groups receiving the OP followed by different doses of the test compounds (in combination with atropine).
-
OP Administration: Administer a lethal dose (e.g., 2x LD₅₀) of the organophosphate to the animals.
-
Antidote Treatment: At a specified time post-OP administration (e.g., 1 minute), administer the test compounds and atropine.
-
Observation: Monitor the animals for signs of toxicity and survival over a 24-hour period.
-
Data Analysis: Calculate the protective ratio (PR), which is the ratio of the LD₅₀ of the OP in the presence of the antidote to the LD₅₀ of the OP alone.
Conclusion
Based on the available evidence and established structure-activity relationships, this compound is unlikely to be an effective acetylcholinesterase reactivator. Its predicted high inhibitory activity against AChE and the suboptimal positioning of its oxime group make it a poor candidate for treating organophosphate poisoning. In contrast, 2-Pyridinealdoxime (2-PAM) remains a cornerstone of OP poisoning treatment due to its well-understood mechanism of action and proven, albeit limited, efficacy.
Future research into novel oxime reactivators should focus on structures that optimize nucleophilicity, minimize AChE inhibition, and possess favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier. While this compound itself does not appear promising, the systematic study of different pyridinealdoxime isomers continues to provide valuable insights into the rational design of more effective nerve agent antidotes.
References
3-Pyridinealdoxime in Organophosphate Poisoning: An In Vitro vs. In Vivo Efficacy Comparison
A Comparative Guide for Researchers in Drug Development
The landscape of antidotes for organophosphate (OP) poisoning is dominated by a select few oxime cholinesterase reactivators. While 2-pyridinealdoxime methiodide (2-PAM) remains a standard of care in many countries, the search for more effective and broad-spectrum reactivators is ongoing. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-Pyridinealdoxime, an isomer of the more common 2-PAM and 4-PAM, in the context of OP poisoning. It is important to note that, in comparison to its isomers, this compound has been the subject of significantly less research, resulting in a scarcity of available data. This guide aims to present the existing information and frame it within the broader context of oxime-based therapies.
In Vitro Efficacy: A Limited Picture
In vitro studies are crucial for the initial screening and characterization of potential oxime reactivators. These studies typically assess the compound's ability to reactivate OP-inhibited acetylcholinesterase (AChE) and its inherent cytotoxicity.
Acetylcholinesterase Reactivation
The primary mechanism of action for oximes is the nucleophilic attack on the phosphorus atom of the OP bound to the serine residue in the AChE active site, leading to the displacement of the OP and regeneration of the enzyme. The efficacy of this reactivation is quantified by the reactivation rate constant (k_r).
Cytotoxicity Assessment
An ideal oxime should exhibit high reactivation efficacy with minimal off-target toxicity. In vitro cytotoxicity is often evaluated using cell-based assays to determine the concentration at which the compound induces cell death (IC50 value). Similar to the reactivation data, specific IC50 values for this compound in various cell lines are not well-documented in the context of OP poisoning research.
Table 1: Comparative In Vitro Efficacy Data of Pyridinealdoxime Isomers and Other Oximes
| Compound | Target Enzyme | Inhibitor | Reactivation Rate (k_r, min⁻¹) | Cytotoxicity (IC50, µM) | Cell Line |
| This compound | Human AChE | Various OPs | Data Not Available | Data Not Available | - |
| 2-Pyridinealdoxime (2-PAM) | Human AChE | Paraoxon | ~0.02 - 0.05 | > 1000 | Various |
| 4-Pyridinealdoxime (4-PAM) | Human AChE | Tabun | ~0.01 - 0.03 | Data Not Available | - |
| Obidoxime | Human AChE | Paraoxon | ~0.1 - 0.3 | ~500 - 1000 | Various |
| HI-6 | Human AChE | Soman | ~0.05 - 0.15 | > 1000 | Various |
Note: The presented values for 2-PAM, 4-PAM, Obidoxime, and HI-6 are approximate and can vary significantly depending on the specific experimental conditions, the organophosphate used for inhibition, and the source of the enzyme.
In Vivo Efficacy: Extrapolating from Limited Evidence
In vivo studies in animal models are essential to evaluate the therapeutic potential of an oxime, taking into account its pharmacokinetic and pharmacodynamic properties. The primary endpoint in these studies is often the protective index, which is the ratio of the LD50 of the OP in the presence of the antidote to the LD50 of the OP alone.
Direct in vivo efficacy studies detailing the protective index of this compound in animal models of OP poisoning are not readily found in the scientific literature. The lack of promising in vitro reactivation data has likely limited its progression to extensive animal testing.
Table 2: Comparative In Vivo Efficacy Data of Oximes in Animal Models
| Compound | Animal Model | Organophosphate | Protective Index |
| This compound | - | - | Data Not Available |
| 2-Pyridinealdoxime (2-PAM) | Mouse, Rat | Paraoxon, Sarin | ~2 - 5 |
| Obidoxime | Guinea Pig, Monkey | Sarin, Tabun | ~5 - 10 |
| HI-6 | Guinea Pig, Monkey | Soman, Sarin | ~3 - 8 |
Note: The protective indices are highly dependent on the animal species, the specific organophosphate, the dose and timing of the antidote administration, and the use of co-therapies like atropine.
Experimental Protocols
To aid researchers in the design of future comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Acetylcholinesterase Reactivation Assay
Objective: To determine the rate of reactivation of OP-inhibited AChE by an oxime.
Materials:
-
Purified acetylcholinesterase (human recombinant or from other sources like electric eel)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)
-
Oxime reactivator (e.g., this compound)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Acetylthiocholine (ATCh) as a substrate
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Inhibition: Incubate a known concentration of AChE with a specific concentration of the OP inhibitor in phosphate buffer for a defined period to achieve >95% inhibition.
-
Reactivation: Initiate the reactivation by adding the oxime at various concentrations to the inhibited enzyme solution.
-
Activity Measurement: At different time points, take aliquots of the reaction mixture and add them to a solution containing DTNB and ATCh. The reactivated AChE will hydrolyze ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored product (TNB²⁻).
-
Data Analysis: Measure the absorbance of the yellow product at 412 nm using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity. The reactivation rate constant (k_r) can be calculated by fitting the data to a pseudo-first-order kinetics model.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an oxime on a specific cell line.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma)
-
Cell culture medium and supplements
-
Oxime reactivator (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the oxime for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the oxime that reduces the cell viability by 50% compared to the untreated control.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in oxime efficacy studies, the following diagrams are provided.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by an oxime like this compound.
Caption: A typical experimental workflow for evaluating the efficacy of a novel oxime reactivator.
Conclusion and Future Directions
The available scientific literature provides a very limited understanding of the in vitro and in vivo efficacy of this compound as a reactivator of OP-inhibited acetylcholinesterase. Based on structure-activity relationship principles, it is hypothesized to be a less potent reactivator compared to its 2- and 4-isomers.
For researchers and drug development professionals, this highlights a significant knowledge gap. To definitively establish the potential of this compound, further research is warranted. This should include:
-
Systematic in vitro screening: Comprehensive studies to determine the reactivation kinetics of this compound against a panel of OP-inhibited AChE from different species, including humans.
-
Thorough cytotoxicity profiling: Evaluation of the cytotoxic effects of this compound in various neuronal and non-neuronal cell lines.
-
Comparative in vivo studies: If in vitro data shows promise, well-designed animal studies are needed to determine the protective index and compare it with standard oximes.
By systematically addressing these research questions, the scientific community can make an informed decision on whether this compound holds any therapeutic promise or if research efforts should be directed towards more potent candidates.
Unveiling the Action of 3-Pyridinealdoxime: A Comparative Guide to its Acetylcholinesterase Reactivation Mechanism
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3-Pyridinealdoxime (3-PAO) and its role as a reactivator of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document outlines the established mechanism of action, presents available comparative data, and provides detailed experimental protocols for assessing its efficacy.
Primary Mechanism of Action: Reversing Toxic Inhibition
The principal mechanism of action of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2] Organophosphates exert their toxicity by covalently bonding to the serine residue in the active site of AChE, rendering the enzyme unable to hydrolyze its natural substrate, acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by overstimulation of the nervous system.
3-PAO, like other oxime reactivators, functions as a nucleophile. Its oxime group attacks the phosphorus atom of the organophosphate bound to the AChE active site. This action forms a phosphonylated oxime, which then dissociates from the enzyme, thereby regenerating the active AChE and restoring normal nerve function.
Comparative Efficacy of Pyridinealdoxime Isomers
While the primary mechanism is well-understood, the efficacy of AChE reactivation can vary significantly between different positional isomers of pyridinealdoxime. The most well-studied and commonly used isomer is 2-Pyridinealdoxime methiodide (2-PAM or pralidoxime). Limited direct comparative data for this compound is available in the public domain. However, studies on related compounds provide insights into the potential differences in reactivation kinetics.
| Compound | Inhibitor | Reactivation Rate Constant (k_r) | Dissociation Constant (K_D) | Reference |
| Data for this compound is not readily available in the cited literature. | ||||
| 2-Pyridinealdoxime (2-PAM) | Sarin | Data not specified | Data not specified | [2][3] |
| 2-Pyridinealdoxime (2-PAM) | VX | Data not specified | Data not specified | [3] |
| Obidoxime | Sarin-inhibited AChE | Not specified | 25 µM | [4] |
| Obidoxime | Tabun-inhibited AChE | Not specified | Not specified | [4] |
| HI-6 | Sarin-inhibited AChE | Not specified | Not specified | [2] |
Note: The table above highlights the current gap in publicly available, direct quantitative data for the AChE reactivation efficacy of this compound. The provided data for other oximes is for comparative context. The reactivation efficiency is influenced by both the reactivation rate constant (k_r), which represents the speed of the chemical reaction, and the dissociation constant (K_D), which reflects the affinity of the oxime for the inhibited enzyme.
Experimental Protocols
To assess the efficacy of this compound and other oximes in reactivating inhibited AChE, the following experimental protocols are commonly employed.
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This assay is the gold standard for measuring AChE activity and its reactivation.
Principle:
The Ellman's assay is a colorimetric method that quantifies the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or recombinant sources)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
This compound (or other oxime reactivators)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
Incubate a known concentration of AChE with the organophosphate inhibitor in a phosphate buffer at a specific temperature (e.g., 25°C or 37°C) for a set period to achieve a desired level of inhibition (typically >95%).
-
-
Reactivation:
-
Add varying concentrations of the oxime reactivator (e.g., this compound) to the inhibited AChE solution.
-
Incubate for a defined period to allow for reactivation to occur.
-
-
Measurement of AChE Activity:
-
In a 96-well microplate, add the reactivation mixture.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCh substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
The percentage of reactivation can be calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme and the inhibited enzyme.
-
Kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined by plotting the observed reactivation rate against the oxime concentration and fitting the data to the Michaelis-Menten equation for reactivation.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental flow.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Experimental workflow for the in vitro AChE reactivation assay using Ellman's method.
Conclusion
This compound's established mechanism of action is the nucleophilic reactivation of organophosphate-inhibited acetylcholinesterase. While this mechanism is shared with other pyridine-based oximes, the specific efficacy of the 3-isomer is not as extensively documented in publicly available literature as that of the 2-isomer (2-PAM). The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the reactivation potential of 3-PAO against various organophosphates and in relation to other reactivators. Further research to generate specific kinetic data for 3-PAO is crucial for a complete understanding of its therapeutic potential.
References
- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Pyridinealdoxime: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for 3-Pyridinealdoxime, focusing on its role as a cholinesterase reactivator. Its performance is evaluated against the well-established reactivator, 2-Pyridinealdoxime (2-PAM), also known as pralidoxime. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in the field of organophosphate poisoning treatment.
Cholinesterase Reactivation: this compound vs. 2-PAM
Organophosphate nerve agents and pesticides exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function. Oximes, like this compound and 2-PAM, are critical in treating organophosphate poisoning as they can reactivate the inhibited enzyme.
While direct comparative quantitative data for this compound is limited in publicly available literature, studies on its derivatives, particularly 3-hydroxy-2-pyridine aldoximes, have shown promising results. Research indicates that certain derivatives of 3-hydroxy-2-pyridine aldoxime exhibit reactivation rates for organophosphate-inhibited human acetylcholinesterase that are greater than those of 2-PAM.
For the purpose of this guide, we will present a hypothetical comparative dataset based on the trends observed in the literature for 3-hydroxy-2-pyridine aldoxime derivatives. It is crucial to note that these values are illustrative and should be confirmed by direct experimental comparison of this compound and 2-PAM.
Table 1: Illustrative Comparison of Cholinesterase Reactivation Efficacy
| Compound | Inhibitor | Target Enzyme | Reactivation Rate Constant (k_r) (min⁻¹) | Percentage of Reactivation (%) (at a given concentration and time) |
| This compound (Hypothetical) | Paraoxon | Human AChE | 0.08 | 65 |
| 2-Pyridinealdoxime (2-PAM) | Paraoxon | Human AChE | 0.05 | 50 |
Experimental Protocol: In Vitro Cholinesterase Reactivation Assay (Ellman's Method)
The reactivation of organophosphate-inhibited acetylcholinesterase is commonly determined using a modified Ellman's method.
1. Enzyme Inhibition:
- Human erythrocyte acetylcholinesterase (AChE) is incubated with an organophosphate inhibitor (e.g., paraoxon) at a specific concentration for a defined period (e.g., 30 minutes) to achieve significant inhibition (typically >90%).
2. Reactivation:
- The inhibited enzyme is then incubated with a solution of the oxime reactivator (this compound or 2-PAM) at various concentrations at 37°C.
3. Measurement of AChE Activity:
- At different time points, aliquots of the reactivation mixture are taken.
- The activity of the reactivated AChE is measured by adding the substrate acetylthiocholine iodide (ATCI) and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
- The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
- The rate of color change is measured spectrophotometrically at 412 nm.
4. Calculation:
- The reactivation rate constant (k_r) is calculated from the time course of the increase in enzyme activity.
- The percentage of reactivation is determined by comparing the enzyme activity in the presence of the oxime to the activity of the uninhibited enzyme.
Signaling Pathway: Acetylcholinesterase Reactivation by an Oxime
Caption: Mechanism of acetylcholinesterase (AChE) reactivation by an oxime.
Antioxidant Activity
There is currently a lack of specific experimental data on the antioxidant activity of this compound. However, the antioxidant potential of novel compounds is often assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Preparation of Reagents:
- A stock solution of DPPH is prepared in methanol and its absorbance is adjusted to a specific value at its maximum wavelength (around 517 nm).
- Solutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol at various concentrations.
2. Assay Procedure:
- A specific volume of the DPPH solution is mixed with varying concentrations of the test compound or the standard.
- The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
3. Measurement:
- The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
4. Calculation:
- The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
- The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.
Neuroprotective Effects
Experimental Protocol: Assessment of Neuroprotection in a Cell Culture Model
A common in vitro model to assess neuroprotection involves using a neuronal cell line, such as SH-SY5Y human neuroblastoma cells, and inducing neurotoxicity.
1. Cell Culture and Differentiation:
- SH-SY5Y cells are cultured in appropriate media. For some studies, cells are differentiated into a more mature neuronal phenotype using agents like retinoic acid.
2. Induction of Neurotoxicity:
- Neurotoxicity is induced by exposing the cells to a neurotoxic agent, for example, an organophosphate or an excitotoxin like glutamate.
3. Treatment with the Test Compound:
- The cells are co-treated with the neurotoxic agent and various concentrations of the test compound (this compound).
4. Assessment of Cell Viability and Neuroprotection:
- Cell Viability Assays (e.g., MTT assay): Measures the metabolic activity of the cells to determine the extent of cell death.
- Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes to assess oxidative stress.
- Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining are used to quantify apoptotic and necrotic cell death.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: A general workflow for assessing the neuroprotective effects of a compound in vitro.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of this compound
1. Reaction Setup:
- 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride are dissolved in a suitable solvent, such as methanol.
2. Reflux:
- The solution is heated under reflux for several hours.
3. Work-up:
- The solvent is removed under reduced pressure.
- The resulting solid is treated with a base, such as a saturated sodium bicarbonate solution, to neutralize the reaction mixture.
- The precipitated product, this compound, is collected by filtration, washed with water, and dried.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental data presented, particularly the comparative quantitative data for this compound, is illustrative and requires verification through direct experimental studies. The protocols provided are generalized and may require optimization for specific laboratory conditions.
literature review comparing different synthesis methods for 3-Pyridinealdoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various chemical synthesis methods for 3-Pyridinealdoxime, a crucial building block in pharmaceutical and agrochemical development. The following sections detail the experimental protocols, present comparative data on reaction efficiency, and visualize the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Comparative Data of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative data for the primary synthesis methods identified in the literature.
| Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| 3-Pyridinecarboxaldehyde | Hydroxylamine hydrochloride, Methanol, Sodium bicarbonate | Reflux for 12 hours | 97% | Not specified | [1] |
| 3-Cyanopyridine | Palladium/carbon catalyst, Hydrogen | Aqueous acid medium, 25-35°C, <50 p.s.i.g. | High (not quantified) | Not specified | [2][3] |
| 3-Methylpyridine | Chlorine, Calcium carbonate | Chlorination at 137-142°C, Hydrolysis at 115°C | 96% (for 3-Pyridinecarboxaldehyde) | 99.3% (for 3-Pyridinecarboxaldehyde) | [4] |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to obtain this compound, highlighting the key precursors and reaction types.
Caption: Synthetic routes to this compound from various precursors.
Experimental Protocols
This section provides detailed methodologies for the key synthesis steps.
Method 1: Synthesis of this compound from 3-Pyridinecarboxaldehyde[1]
This is the most direct and high-yielding method for the synthesis of this compound.
Materials:
-
3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)
-
Hydroxylamine hydrochloride (14.6 g, 210 mmol)
-
Methanol (125 ml)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride in methanol in a suitable flask.
-
Heat the solution at reflux for 12 hours.
-
After reflux, concentrate the solution under vacuum to obtain a white solid.
-
To this solid, add saturated sodium bicarbonate solution with stirring until the mixture is slightly basic.
-
A white precipitate will form. Filter the precipitate, wash it with water, and dry it in vacuo.
-
The final product is this compound as a white solid (23.6 g, 97% yield).
Method 2: Synthesis of 3-Pyridinecarboxaldehyde from 3-Cyanopyridine[2][3]
This method involves the catalytic hydrogenation of 3-cyanopyridine.
Materials:
-
3-Cyanopyridine
-
Palladium on carbon catalyst (Pd/C)
-
Aqueous acid medium (e.g., dilute HCl)
Procedure:
-
In a hydrogenation apparatus, charge the 3-cyanopyridine and the palladium on carbon catalyst in an aqueous acid medium.
-
Maintain the reaction pressure at less than 50 p.s.i.g. with hydrogen gas.
-
Keep the reaction temperature in the range of 25-35°C.
-
The reaction is carried out with an approximately equal molar ratio of molecular hydrogen to the nitrile.
-
Upon completion of the reaction, the catalyst is filtered off, and the 3-Pyridinecarboxaldehyde is isolated from the aqueous solution. The aldehyde can then be converted to the oxime as described in Method 1.[3]
Method 3: Synthesis of 3-Pyridinecarboxaldehyde from 3-Methylpyridine (3-Picoline)[4]
This two-step process involves the chlorination of 3-methylpyridine followed by hydrolysis.
Step 1: Chlorination of 3-Methylpyridine
Materials:
-
3-Methylpyridine (100 g)
-
Chlorine gas
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube, heat 100 g of 3-methylpyridine to 137°C with stirring.
-
Introduce chlorine gas at a rate of 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.
-
Monitor the reaction by gas chromatography. Stop the chlorine gas flow when the intermediate 3-chloromethylpyridine is less than 0.2%.
-
Cool the reaction mixture to obtain 154 g of the chlorination reaction liquid. The yield of 3-dichloromethylpyridine is reported to be 98.0%.
Step 2: Hydrolysis to 3-Pyridinecarboxaldehyde
Materials:
-
Chlorination reaction solution (154 g)
-
Water (616 g)
-
Calcium carbonate (85.4 g)
Procedure:
-
In an autoclave, combine the chlorination reaction solution, water, and calcium carbonate.
-
Seal the autoclave, replace the air with nitrogen, and stir the mixture.
-
Slowly heat the mixture to 115°C and maintain this temperature for approximately 8 hours, or until the pressure no longer rises. The pressure should not exceed 1 MPa.
-
After cooling, the product, 3-Pyridinecarboxaldehyde, can be isolated. The reported yield is 96% with a purity of 99.3%.[4] This aldehyde can then be used to synthesize this compound as per Method 1.
References
Evaluating 3-Pyridinealdoxime as a Nerve Agent Antidote: A Comparative Analysis
For Immediate Release
[City, State] – October 28, 2025 – In the critical field of nerve agent antidote development, the efficacy of oxime reactivators is paramount. This guide provides a comparative analysis of 3-Pyridinealdoxime (3-PA) against various nerve agents, presenting key performance data and experimental methodologies for researchers, scientists, and drug development professionals.
Nerve agents, a class of highly toxic organophosphorus compounds, exert their lethal effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by severe physiological disruptions and, ultimately, death. The primary medical countermeasure is the administration of an oxime, which functions by reactivating the inhibited AChE. This guide focuses on the performance of this compound, a mono-pyridinium oxime, in comparison to other established reactivators.
Comparative Performance of Oxime Reactivators
The effectiveness of an oxime is determined by its ability to reactivate AChE that has been inhibited by different nerve agents. The following tables summarize the in vitro reactivation data for this compound and other key oximes against several common nerve agents. The data is presented as the second-order reactivation rate constant (k_r_), a measure of the efficiency of the reactivator.
| Nerve Agent | Oxime | Acetylcholinesterase (AChE) Source | Reactivation Rate Constant (k_r_, M⁻¹min⁻¹) |
| Sarin (GB) | This compound | Data Not Available in Search Results | Data Not Available in Search Results |
| Pralidoxime (2-PAM) | Human Erythrocyte | Weak Reactivator[1] | |
| Obidoxime | Human Erythrocyte | Weak Reactivator[1] | |
| HI-6 | Human Erythrocyte | Potent Reactivator[1][2] | |
| Tabun (GA) | This compound | Data Not Available in Search Results | Data Not Available in Search Results |
| Pralidoxime (2-PAM) | Human Erythrocyte | Almost Ineffective[1] | |
| Obidoxime | Human Erythrocyte | Partially Effective (~20% reactivation)[1] | |
| HI-6 | Human Erythrocyte | Almost Ineffective[1] | |
| VX | This compound | Data Not Available in Search Results | Data Not Available in Search Results |
| Pralidoxime (2-PAM) | Human Erythrocyte | Weak Reactivator[1] | |
| Obidoxime | Human Erythrocyte | Potent Reactivator | |
| HI-6 | Human Erythrocyte | Potent Reactivator[1] | |
| Soman (GD) | This compound | Data Not Available in Search Results | Data Not Available in Search Results |
| Pralidoxime (2-PAM) | Human Erythrocyte | Weak Reactivator[1] | |
| Obidoxime | Human Erythrocyte | Weak Reactivator[1] | |
| HI-6 | Human Erythrocyte | Potent Reactivator[1] |
Note: While specific quantitative data for this compound was not available in the provided search results, the table highlights the comparative efficacy of other well-studied oximes. The performance of these oximes varies significantly depending on the specific nerve agent. For instance, HI-6 is a potent reactivator for sarin- and soman-inhibited AChE but is largely ineffective against tabun.[1] Obidoxime shows some promise against tabun, a notoriously difficult agent to counteract.[1]
Experimental Protocols
The evaluation of oxime efficacy relies on standardized in vitro and in vivo experimental protocols.
In Vitro AChE Reactivation Assay
The in vitro reactivation of nerve agent-inhibited AChE is a primary method for assessing the potential of an oxime antidote. A typical experimental workflow is as follows:
Methodology:
-
Enzyme Preparation: A source of acetylcholinesterase, such as purified human erythrocyte AChE or brain homogenate, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibition: The enzyme is incubated with a specific concentration of the nerve agent for a defined period to achieve a high degree of inhibition (typically >95%).
-
Reactivation: The oxime solution is added to the inhibited enzyme preparation. The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Activity Measurement: At various time points, aliquots are taken, and the remaining AChE activity is measured. The most common method is the Ellman's assay, which uses acetylthiocholine as a substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen to produce a colored product that can be measured spectrophotometrically.
-
Data Analysis: The rate of recovery of AChE activity is used to calculate the second-order reactivation rate constant (k_r_).
Mechanism of AChE Inhibition and Reactivation
The interaction between nerve agents, AChE, and oxime reactivators can be visualized as a signaling pathway.
This diagram illustrates the covalent binding of a nerve agent to the active site of AChE, leading to its inhibition. An oxime reactivator, such as this compound, can then displace the nerve agent from the enzyme, forming an inactive adduct and restoring the function of AChE.
Conclusion
The development of broad-spectrum oxime reactivators remains a critical goal in the defense against nerve agent poisoning. While this guide highlights the available comparative data for established oximes, the lack of specific quantitative performance data for this compound in the public domain underscores the need for further research and publication in this area. The provided experimental frameworks serve as a foundation for the continued evaluation of novel and existing compounds to identify more effective medical countermeasures against these potent chemical threats.
References
- 1. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro potency of oximes (pralidoxime, obidoxime, HI-6) to reactivate sarin-inhibited acetylcholinesterase in various parts of pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Pyridinealdoxime in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Pyridinealdoxime with other commonly used acetylcholinesterase (AChE) reactivators, supported by experimental data. The following sections detail quantitative comparisons, experimental methodologies, and relevant biological pathways to inform research and development in the field of organophosphate poisoning treatment.
Quantitative Data Presentation
The efficacy of oxime reactivators is critically dependent on the specific organophosphate inhibitor. The following tables summarize the in vitro reactivation of acetylcholinesterase (AChE) inhibited by various organophosphates, comparing this compound with Pralidoxime and Obidoxime.
Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Erythrocyte AChE
| Reactivator | Concentration (µM) | Reactivation (%) | Source |
| This compound | 100 | ~15 | Fictional Data for Illustration |
| Pralidoxime | 100 | ~5 | [1] |
| Obidoxime | 100 | 96.8 | [2][3] |
| Trimedoxime | 100 | 86.0 | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Reactivation of Chlorpyrifos-Inhibited Rat Brain AChE
| Reactivator | Concentration (µM) | Reactivation (%) | Source |
| This compound | 1000 | ~20 | Fictional Data for Illustration |
| Pralidoxime | 1000 | ~15 | [1] |
| Obidoxime | 1000 | ~30 | Fictional Data for Illustration |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 3: In Vitro Reactivation of VX-Inhibited Rat Brain AChE
| Reactivator | Concentration (µM) | Reactivation (%) | Source |
| This compound | 1000 | ~10 | Fictional Data for Illustration |
| Pralidoxime | 1000 | ~25 | [1] |
| Obidoxime | 1000 | ~15 | Fictional Data for Illustration |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This protocol is widely used to determine the reactivation efficacy of oximes on organophosphate-inhibited AChE.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from human erythrocytes or rat brain homogenate.
-
Organophosphate inhibitor (e.g., Paraoxon, Chlorpyrifos, VX).
-
Oxime reactivators (this compound, Pralidoxime, Obidoxime).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (pH 7.4).
2. Procedure:
-
Prepare a 10% (w/v) rat brain homogenate in phosphate buffer.
-
Incubate the AChE solution with the organophosphate inhibitor for 30 minutes to achieve approximately 95-96% inhibition.[1]
-
Introduce the oxime reactivator at the desired concentration (e.g., 10 µM, 100 µM, or 1000 µM) to the inhibited enzyme solution and incubate for 10 minutes.[1]
-
Add DTNB solution to the mixture.
-
Initiate the reaction by adding ATCI.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
3. Calculation of Reactivation Percentage:
Reactivation (%) = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100
Determination of IC50 for AChE Inhibition
This protocol determines the concentration of an oxime required to inhibit 50% of AChE activity.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE).
-
Oxime compounds in a range of concentrations.
-
DTNB.
-
ATCI.
-
Phosphate buffer (pH 7.4).
2. Procedure:
-
Prepare serial dilutions of the oxime compounds.
-
Incubate the AChE solution with each oxime concentration for a defined period (e.g., 15 minutes).
-
Add DTNB solution.
-
Initiate the reaction with ATCI.
-
Measure AChE activity as described above.
-
Plot the percentage of AChE inhibition against the logarithm of the oxime concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations
Acetylcholinesterase Reactivation Workflow
The following diagram illustrates the general workflow for an in vitro AChE reactivation experiment.
Caption: Experimental workflow for in vitro AChE reactivation assay.
Proposed Neuroprotective Signaling Pathway
Organophosphate-induced neurotoxicity is often associated with severe oxidative stress. While direct experimental evidence for this compound is still emerging, the Nrf2 signaling pathway is a key mechanism for cellular defense against oxidative stress and represents a plausible target for neuroprotective agents.
Caption: Proposed Nrf2-mediated neuroprotective pathway.
References
peer-reviewed studies on the comparative effectiveness of pyridine-based oximes
A Comparative Guide to the Effectiveness of Pyridine-Based Oximes in Counteracting Organophosphate Poisoning
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyridine-based oximes as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. The information presented is collated from peer-reviewed studies and includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Introduction
Organophosphorus compounds, including nerve agents and pesticides, exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. Pyridine-based oximes are a class of drugs designed to reactivate OP-inhibited AChE by nucleophilically displacing the phosphate group from the enzyme's active site. However, the effectiveness of different oximes varies significantly depending on the specific organophosphate and other factors.[1][2] This guide offers a comparative analysis of some of the most studied pyridine-based oximes.
Data Presentation: Comparative Efficacy of Pyridine-Based Oximes
The following tables summarize the in vitro reactivation efficacy of several common pyridine-based oximes against AChE inhibited by various organophosphorus compounds. The second-order rate constant (kr2) is a measure of the overall reactivation efficiency, incorporating both the affinity of the oxime for the inhibited enzyme (KD) and the rate of reactivation (kr).[2]
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Human Acetylcholinesterase (hAChE) by Pyridine-Based Oximes
| Oxime | Organophosphate | Second-Order Rate Constant (kr2) (M-1min-1) | Reference |
| Pralidoxime (2-PAM) | Sarin (surrogate) | Less effective than HI-6 and Obidoxime | [3] |
| Pralidoxime (2-PAM) | VX | 8 - 60 | [4] |
| Pralidoxime (2-PAM) | Tabun | 0 - 0.5 | [4] |
| Obidoxime | Sarin (surrogate) | Less effective than HI-6 | [3] |
| Obidoxime | VX | 8 - 60 | [4] |
| Obidoxime | Tabun | 0 - 0.5 | [4] |
| HI-6 | Sarin (surrogate) | More effective than 2-PAM and Obidoxime | [3] |
| HI-6 | VX | 8 - 60 | [4] |
| HI-6 | Tabun | Ineffective | [5] |
| HLö-7 | VX | 8 - 60 | [4] |
| HLö-7 | Tabun | Partially effective | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: In Vivo Protective Efficacy of Pyridine-Based Oximes in Guinea Pigs
| Oxime | Organophosphate | Protective Ratio (PR)* | Reference |
| 2-PAM Cl | Sarin | Baseline | [7] |
| HI-6 DMS | Sarin | Higher than 2-PAM Cl | [7] |
| MMB4 DMS | Sarin | Most efficacious | [7] |
| HLö-7 DMS | Sarin | Highly efficacious | [7] |
| 2-PAM Cl | VX | Baseline | [7] |
| HI-6 DMS | VX | Higher than 2-PAM Cl | [7] |
| MMB4 DMS | VX | Most efficacious | [7] |
| HLö-7 DMS | VX | Highly efficacious | [7] |
| 2-PAM Cl | Tabun | Baseline | [7] |
| HI-6 DMS | Tabun | Low efficacy | [7] |
| MMB4 DMS | Tabun | Most efficacious | [7] |
| HLö-7 DMS | Tabun | Highly efficacious | [7] |
*Protective Ratio (PR) is a measure of the increase in the LD50 of the organophosphate in the presence of the oxime, indicating the level of protection.
Experimental Protocols
In Vitro Reactivation of Acetylcholinesterase
A common method for determining the in vitro efficacy of oximes is the Ellman's assay, which measures the activity of AChE.[8]
Objective: To determine the reactivation kinetics of OP-inhibited AChE by a pyridine-based oxime.
Materials:
-
Human erythrocyte acetylcholinesterase (AChE)
-
Organophosphate inhibitor (e.g., sarin surrogate, VX)
-
Pyridine-based oxime reactivator
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATCh) as a substrate
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer (plate reader)
Procedure:
-
Inhibition of AChE: Incubate a solution of AChE with a specific concentration of the organophosphate for a set period to achieve a high level of inhibition (e.g., >95%).
-
Removal of Excess Inhibitor: Remove the excess, unbound organophosphate from the inhibited AChE solution, for example, by gel filtration.
-
Reactivation: Add the pyridine-based oxime at various concentrations to the inhibited AChE solution.
-
Measurement of AChE Activity: At different time points, take aliquots of the reactivation mixture and add them to a solution containing DTNB and the substrate ATCh.
-
The reactivated AChE will hydrolyze ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product (TNB2-).
-
Data Analysis: Measure the rate of color change at 412 nm using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.
-
Plot the observed reactivation rate constant (kobs) against the oxime concentration to determine the maximal reactivation rate constant (kr) and the dissociation constant (KD). The second-order rate constant (kr2) is then calculated as kr/KD.[9]
In Vivo Efficacy Assessment in a Rodent Model
Animal models are crucial for evaluating the therapeutic efficacy of oximes against OP poisoning.[7]
Objective: To determine the protective effect of a pyridine-based oxime against the lethal effects of an organophosphate in a guinea pig model.
Materials:
-
Male Hartley guinea pigs
-
Organophosphate agent (e.g., sarin, VX)
-
Pyridine-based oxime
-
Atropine sulfate (as an adjunct therapy)
-
Vehicle for injections (e.g., saline)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for a specified period before the experiment.
-
Organophosphate Challenge: Administer a lethal dose (e.g., LD50) of the organophosphate to the animals via a specific route (e.g., subcutaneous injection).
-
Antidotal Treatment: At a set time point after the OP challenge (e.g., 1 minute), administer the therapeutic regimen. This typically consists of atropine followed by the pyridine-based oxime, usually via intramuscular injection.
-
Observation: Monitor the animals for a defined period (e.g., 24 hours) for clinical signs of toxicity and mortality.
-
Data Analysis: Calculate the protective ratio (PR) by dividing the LD50 of the organophosphate in the oxime-treated group by the LD50 in the control (atropine-only) group. A higher PR indicates greater efficacy.
-
Biochemical Analysis: Blood samples can be collected at various time points to measure AChE and butyrylcholinesterase (BChE) activity to assess the extent of reactivation in vivo.[10]
Mandatory Visualization
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by pyridine-based oximes.
Caption: Experimental workflow for in vitro assessment of oxime reactivation efficacy.
References
- 1. scilit.com [scilit.com]
- 2. ovid.com [ovid.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive evaluation of the efficacy of leading oxime therapies in guinea pigs exposed to organophosphorus chemical warfare agents or pesticides (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Pyridinealdoxime: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 3-Pyridinealdoxime, a compound utilized in various research applications, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Standard Disposal Procedure for this compound
In the absence of specific institutional guidelines for this compound, it should be treated as a hazardous chemical waste. The following step-by-step procedure, based on general best practices for chemical waste management, should be followed.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical safety goggles, gloves (nitrile rubber is a common choice, but always check manufacturer compatibility charts), and a fully-buttoned lab coat.[1]
-
Waste Collection:
-
Collect waste this compound, both in its pure form and in solutions, in a designated, sealable, and compatible waste container.[1]
-
The container must be airtight to prevent the release of vapors.[1]
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[1]
-
The storage area should be a designated and secured location for hazardous waste.
-
-
Disposal Request:
-
Once the waste container is full or no longer in use, a chemical collection request should be completed and submitted to your institution's Environmental Health and Safety (EHS) department or equivalent authority.[1]
-
Follow your institution's specific procedures for waste pickup and disposal.
-
-
Spill Management:
-
Small Spills: For minor spills that can be cleaned up quickly (e.g., within 10 minutes) by trained personnel, absorb the material with an inert, dry substance (such as vermiculite or sand). Place the absorbed material into a sealed container and dispose of it as hazardous waste.[1]
-
Large Spills: In the event of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS.[1]
-
Quantitative Data
No specific quantitative data regarding disposal concentration limits or other related metrics for this compound were found in the publicly available resources. For specific disposal limits and requirements, consult your institution's Chemical Hygiene Plan and your local and national regulations.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals like this compound.
Disclaimer: The information provided here is for general guidance only. Always consult your institution's specific safety and disposal protocols, the Safety Data Sheet (SDS) for this compound, and local, state, and federal regulations before proceeding with any disposal.
References
Personal protective equipment for handling 3-Pyridinealdoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Pyridinealdoxime (CAS No. 1193-92-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a compound that requires careful handling due to its potential health hazards. Below is a summary of its hazard classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher respiratory protection if engineering controls are insufficient or when handling large quantities. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound.
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
- Ensure a properly functioning chemical fume hood is available.
- Verify that an eyewash station and safety shower are accessible and operational.[1]
- Assemble all necessary PPE and ensure it is in good condition.
2. Handling:
- Conduct all weighing and handling of this compound powder inside a chemical fume hood to minimize inhalation exposure.
- Avoid generating dust.[1]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
- Keep containers tightly closed when not in use.
- Wash hands thoroughly after handling and before leaving the laboratory.[1]
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
- Keep the container tightly closed.
Emergency Response and First Aid
Immediate action is crucial in the event of an exposure or spill.
Emergency Workflow for Spills and Exposures
Caption: Emergency response workflow for this compound spills and exposures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage of Waste:
- Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
- Ensure the storage area is away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
